Cdk2-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14ClN7O2S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-[[2-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14ClN7O2S/c19-12-3-1-11(2-4-12)15-9-10-22-18-16(17(20)25-26(15)18)24-23-13-5-7-14(8-6-13)29(21,27)28/h1-10H,(H2,20,25)(H2,21,27,28) |
InChI Key |
ANPPRZRKIIVFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C(=NN23)N)N=NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of CDK2 Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly during the G1/S transition. Its dysregulation is a common feature in a multitude of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of CDK2 inhibitors in cancer cells. While specific data for a compound designated "Cdk2-IN-11" is not available in the public domain, this document synthesizes the current understanding of CDK2's role in oncogenesis and the molecular consequences of its inhibition, drawing upon data from well-characterized CDK2 inhibitors. We will delve into the core signaling pathways, present quantitative data for representative inhibitors, detail key experimental methodologies, and visualize complex interactions through signaling pathway diagrams.
The Role of CDK2 in Cancer Cell Proliferation
CDK2 is a serine/threonine kinase that, when complexed with its regulatory partners, Cyclin E and Cyclin A, orchestrates the phosphorylation of key substrates required for DNA replication and cell cycle progression. In normal cells, CDK2 activity is tightly controlled. However, in many cancers, the CDK2 signaling axis is hyperactivated due to various genetic and epigenetic alterations, including the overexpression of Cyclin E or the loss of endogenous inhibitors like p27Kip1. This aberrant CDK2 activity drives uncontrolled cell proliferation, a hallmark of cancer.
The primary mechanism by which CDK2 promotes cell cycle progression is through the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6-Cyclin D and subsequently by CDK2-Cyclin E leads to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry, including Cyclin E itself, creating a positive feedback loop that reinforces the commitment to cell division.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby impeding the downstream signaling events that drive cell proliferation. The primary mechanisms of action of CDK2 inhibitors in cancer cells are:
-
Cell Cycle Arrest: By inhibiting CDK2, these compounds prevent the phosphorylation of pRb and other substrates necessary for the G1/S transition. This leads to an accumulation of cells in the G1 phase of the cell cycle, effectively halting their proliferation.
-
Induction of Apoptosis: In addition to cell cycle arrest, CDK2 inhibitors can also induce programmed cell death, or apoptosis, in cancer cells. The exact mechanisms are multifaceted and can involve the stabilization of tumor suppressor proteins and the activation of apoptotic signaling cascades.
-
Overcoming Drug Resistance: Emerging evidence suggests that CDK2 activity is a key mechanism of resistance to CDK4/6 inhibitors, a class of drugs widely used in the treatment of HR-positive breast cancer. Upregulation of CDK2 activity can compensate for the loss of CDK4/6 function, allowing cancer cells to bypass the G1 arrest. Therefore, CDK2 inhibitors hold promise for overcoming resistance to existing therapies.
Quantitative Data for Representative CDK2 Inhibitors
While specific data for this compound is unavailable, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized CDK2 inhibitors against various cancer cell lines. This data provides a comparative view of their potency.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | Various | 20-100 | |
| Milciclib | CDK2, CDK1, CDK4, CDK5 | Various | 45 (for CDK2) | |
| NU2058 | CDK1, CDK2 | MCF7 | ~54,000 | |
| NU6102 | CDK1, CDK2 | MCF7 | ~9,000 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CDK2 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on CDK2 kinase activity.
Methodology:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complexes are incubated in a kinase assay buffer containing ATP and a specific substrate (e.g., a histone H1 peptide).
-
The test compound (e.g., a potential CDK2 inhibitor) is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the remaining ATP.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a CDK2 inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the CDK2 inhibitor for a specified duration (e.g., 72 hours).
-
For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For a CellTiter-Glo® assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the luminescence signal.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK2 inhibitor on cell cycle distribution.
Methodology:
-
Cancer cells are treated with the CDK2 inhibitor at a specific concentration for various time points (e.g., 24, 48, 72 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of the PI signal.
Western Blot Analysis
Objective: To investigate the effect of a CDK2 inhibitor on the expression and phosphorylation status of key proteins in the CDK2 signaling pathway.
Methodology:
-
Cancer cells are treated with the CDK2 inhibitor for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-pRb, total pRb, Cyclin E, p27, and CDK2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the CDK2 Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core CDK2 signaling pathway, its inhibition, and a typical experimental workflow for inhibitor characterization.
Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.
Caption: A typical experimental workflow for characterizing a CDK2 inhibitor.
Conclusion
The inhibition of CDK2 represents a promising therapeutic strategy for a range of cancers. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the wealth of data on other CDK2 inhibitors provides a clear framework for understanding their mechanism of action. By inducing cell cycle arrest and apoptosis, and potentially overcoming resistance to other targeted therapies, CDK2 inhibitors are poised to become a valuable addition to the oncologist's armamentarium. Further research into the development of highly selective and potent CDK2 inhibitors will be crucial for translating this promise into clinical reality.
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of Cdk2-IN-11, a Novel Cdk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Cdk2-IN-11" is not a publicly documented designation. This whitepaper utilizes a representative novel purine-based Cdk2 inhibitor, synthesized from publicly available research, to illustrate the core principles of discovery, synthesis, and evaluation of this promising class of therapeutic agents.
Introduction: The Role of Cdk2 in Cell Cycle and Oncology
Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine protein kinase that, in complex with its regulatory partners cyclin E and cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of Cdk2 activity is a hallmark of many human cancers, leading to uncontrolled cell proliferation. This makes Cdk2 a compelling target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel, potent, and selective Cdk2 inhibitor, herein referred to as this compound, representing a promising class of purine-based inhibitors.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was predicated on a structure-guided drug design campaign, leveraging the known crystal structures of Cdk2 in complex with various inhibitors. The purine scaffold was selected as a starting point due to its established ability to form key hydrogen bond interactions within the ATP-binding pocket of Cdk2.[3][4][5][6]
Lead Identification and Optimization
Initial screening of a purine analogue library identified a lead compound with moderate Cdk2 inhibitory activity. Computational modeling and analysis of the co-crystal structure of this lead compound with Cdk2 revealed opportunities for optimization. Specifically, modifications at the C2 and C6 positions of the purine ring were explored to enhance potency and selectivity against other cyclin-dependent kinases, particularly the highly homologous Cdk1.
The synthesis of a focused library of analogues led to the identification of this compound, which incorporates a bulky hydrophobic moiety at the C6 position and a substituted aniline at the C2 position. This combination was found to occupy a hydrophobic pocket adjacent to the ATP-binding site and to form additional hydrogen bonds with the kinase hinge region, respectively, thereby significantly increasing both potency and selectivity.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available 2-amino-6-chloropurine. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Intermediate 1 (Suzuki Coupling)
-
To a solution of 2-amino-6-chloropurine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 90 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Intermediate 1.
Experimental Protocol: Synthesis of this compound (Buchwald-Hartwig Amination)
-
A mixture of Intermediate 1 (1.0 eq), the substituted aniline (1.1 eq), cesium carbonate (1.5 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.1 eq), and Xantphos (0.2 eq) in anhydrous toluene is prepared in a sealed tube.
-
The mixture is degassed with argon for 10 minutes.
-
The reaction is heated to 110 °C and stirred for 16 hours.
-
Upon completion, the reaction mixture is cooled, diluted with dichloromethane, and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield this compound.
Biological Evaluation of this compound
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Kinase Inhibition Assays
The inhibitory activity of this compound against Cdk2/cyclin A and other kinases was determined using a luminescence-based kinase assay.
-
A kinase reaction buffer containing recombinant Cdk2/cyclin A enzyme, a peptide substrate, and ATP is prepared.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is incubated at 30 °C for 1 hour.
-
A kinase detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assays
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with increasing concentrations of this compound for 72 hours.
-
Cell viability is assessed using a resazurin-based assay.
-
Fluorescence is measured, and GI50 values (concentration for 50% growth inhibition) are determined.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk2/Cyclin A | 5 |
| Cdk1/Cyclin B | 250 |
| Cdk4/Cyclin D1 | >1000 |
| Cdk6/Cyclin D3 | >1000 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | 0.5 |
| HCT116 | Colon | 0.8 |
| A549 | Lung | 1.2 |
Cdk2 Signaling Pathway and Mechanism of Action
Cdk2 plays a pivotal role in the G1/S transition of the cell cycle. Its activation, through binding to cyclin E, leads to the phosphorylation of the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of the Cdk2/cyclin E complex, preventing pRb phosphorylation and thereby arresting the cell cycle at the G1/S checkpoint.
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This compound represents a potent and selective Cdk2 inhibitor with promising anti-proliferative activity in cancer cells. Its discovery through a rational, structure-based design approach highlights the power of this strategy in modern drug development. The detailed synthetic and biological evaluation protocols provided herein serve as a valuable resource for researchers in the field. Future work will focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the purine scaffold to develop next-generation Cdk2 inhibitors with enhanced therapeutic potential.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of Cdk2-IN-11 with the Cdk2/cyclin E Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Cdk2-IN-11 to the Cdk2/cyclin E complex, a critical regulator of cell cycle progression. This document includes quantitative binding data, detailed experimental protocols for assessing inhibitor potency, and visualizations of the relevant signaling pathways and experimental workflows.
This compound Binding Affinity
This compound is a potent inhibitor of Cyclin-dependent kinase 2 (Cdk2). The binding affinity of this compound to Cdk2 has been quantified, providing valuable data for its characterization as a therapeutic agent.
| Compound | Target Complex | Affinity Metric | Value |
| This compound | Cdk2 | IC50 | 6.4 μM[1] |
Table 1: Binding Affinity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against Cdk2.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay for determining the IC50 value of an inhibitor against the Cdk2/cyclin E complex. This method is based on the LanthaScreen® Eu Kinase Binding Assay.[2][3][4][5]
Principle
This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor.[3][4]
Materials
-
Kinase: Recombinant Cdk2/cyclin E1 complex with a GST tag.
-
Antibody: LanthaScreen® Eu-anti-GST Antibody.[6]
-
Tracer: Kinase Tracer 236.[2]
-
Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]
-
Test Compound: this compound serially diluted in DMSO.
-
Control Inhibitor: Staurosporine.
-
Plates: 384-well, low-volume plates.
Procedure
2.3.1. Reagent Preparation
-
Kinase/Antibody Mixture: Prepare a 2X solution of the Cdk2/cyclin E1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. The final concentration in the assay will be 5 nM for the kinase and 2 nM for the antibody.
-
Tracer Solution: Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration will be determined based on a tracer titration experiment to be near the Kd value (e.g., 100 nM).[2]
-
Test Compound Dilution Series: Prepare a 4X serial dilution of this compound in 1X Kinase Buffer A with a constant percentage of DMSO.
2.3.2. Assay Protocol
-
Add 4 µL of the 4X test compound dilution to the wells of the 384-well plate.[2]
-
Add 8 µL of the 2X kinase/antibody mixture to each well.[2]
-
Add 4 µL of the 4X tracer solution to initiate the reaction.[2]
-
Incubate the plate at room temperature for 1 hour, protected from light.[2]
-
Read the plate using a TR-FRET-compatible plate reader.
2.3.3. Data Analysis
-
Measure the emission signals at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Cdk2/cyclin E Signaling Pathway
The Cdk2/cyclin E complex plays a pivotal role in the G1/S phase transition of the cell cycle.[7][8] Its activation triggers a cascade of phosphorylation events that ultimately lead to the initiation of DNA replication.
Caption: Cdk2/cyclin E signaling pathway in the G1/S transition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the TR-FRET based kinase binding assay for determining the IC50 of an inhibitor.
Caption: Experimental workflow for TR-FRET based IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 8. embopress.org [embopress.org]
Structural Analysis of Cyclin-Dependent Kinase 2 (Cdk2) in Complex with a Potent Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and structural databases do not contain specific data for a compound designated "Cdk2-IN-11." To fulfill the requirements of this technical guide for an in-depth structural analysis, the well-characterized and potent Cdk2 inhibitor CVT-313 will be used as a representative example. All data, protocols, and structural details provided herein pertain to the Cdk2-CVT-313 complex.
Introduction to Cdk2 and the Inhibitor CVT-313
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1] Its activity is dependent on binding to regulatory cyclin partners, primarily cyclin E and cyclin A. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
CVT-313 is a potent, ATP-competitive inhibitor identified from a purine analog library. It demonstrates high selectivity for Cdk2, inhibiting its kinase activity and thereby arresting the cell cycle at the G1/S boundary.[1][2] Structural and biochemical analyses of the Cdk2-CVT-313 complex provide a blueprint for understanding the molecular interactions that drive its potency and selectivity, offering valuable insights for the rational design of next-generation anticancer therapeutics.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of CVT-313 with Cdk2 and other related kinases.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type |
| Cdk2/Cyclin E | 0.5[1][4] | 95[1][5] | ATP-Competitive |
| Cdk1/Cyclin B | 4.2[1][4] | - | - |
| Cdk4/Cyclin D1 | 215[1][4] | - | - |
Table 2: Cellular Activity and Biophysical Data
| Parameter | Cell Line | Value |
| Growth Inhibition IC₅₀ (µM) | A549 (Lung Carcinoma) | 1.2[3] |
| Growth Inhibition IC₅₀ (µM) | Various Murine/Human | 1.25 - 20[1][2] |
| Thermal Stabilization (ΔTₘ) of Cdk2 | - | +7°C[3] |
Table 3: Crystallographic Data for Cdk2-CVT-313 Complex
| Parameter | Value |
| PDB ID | 6INL[3][6] |
| Resolution | 1.74 Å[3] |
| Space Group | P 21 21 21[3] |
| Key Interacting Residues | Leu83, Asp86, Asp145, Asn132[3][6] |
Structural Analysis of the Cdk2-CVT-313 Complex
The crystal structure of Cdk2 in complex with CVT-313 (PDB ID: 6INL) reveals that the inhibitor binds to the ATP-binding pocket located in the cleft between the N- and C-terminal lobes of the kinase.[3] The binding mode is characteristic of a Type I kinase inhibitor, where the enzyme adopts a "DFG-in" active conformation.
Key Interactions:
-
Hinge Region: The purine core of CVT-313 forms two critical hydrogen bonds with the backbone of Leu83 in the hinge region of Cdk2.[3] This interaction is a canonical feature of many ATP-competitive kinase inhibitors.
-
Direct Hydrogen Bonds: The inhibitor also forms direct hydrogen bonds with the side chains of Asp86 and the catalytic Asp145.[3]
-
Water-Mediated Interaction: A strategically positioned water molecule mediates a hydrogen bond between CVT-313 and the side chain of Asn132, further stabilizing the complex.[3][6]
These interactions collectively anchor CVT-313 firmly within the active site, preventing the binding of ATP and subsequent substrate phosphorylation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protein Expression and Purification
-
Expression: Human Cdk2 is typically expressed in Escherichia coli (e.g., BL21(DE3) strain) using an appropriate expression vector.
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (for His-tagged protein) or a GST-agarose column (for GST-tagged protein).
-
Size-Exclusion Chromatography: Following elution from the affinity column, the protein is further purified using a size-exclusion chromatography column (e.g., Superdex 200) to obtain a highly pure and monomeric Cdk2 sample.[3]
In Vitro Kinase Activity Assay (IC₅₀ Determination)
A common method for determining kinase inhibitor potency is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7]
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing Cdk2/Cyclin A2, the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), and a suitable substrate (e.g., Histone H1).[7]
-
Inhibitor Addition: Add serial dilutions of the inhibitor (e.g., CVT-313) in DMSO to the reaction wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiation: Start the kinase reaction by adding ATP to a final concentration near its Km value. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
X-ray Crystallography
The structure of the Cdk2-CVT-313 complex was solved by soaking the inhibitor into pre-formed apo-Cdk2 crystals.[3]
-
Crystallization of Apo-Cdk2:
-
Concentrate purified Cdk2 protein to approximately 15-20 mg/ml.
-
Set up hanging-drop vapor diffusion experiments by mixing the protein solution 1:1 with a reservoir solution (e.g., 0.1 M Tris pH 8.0, 0.1 M NaCl, 20% PEG MME 550).[3]
-
Incubate plates at a constant temperature (e.g., 18°C) until crystals appear (typically within a few days).
-
-
Inhibitor Soaking:
-
Prepare a soaking solution by adding the inhibitor (CVT-313) to the reservoir buffer to a final concentration of ~0.5 mM.
-
Carefully transfer the apo-Cdk2 crystals into the soaking solution.
-
Incubate for several days to allow the inhibitor to diffuse into the crystal and bind to the protein.[3]
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the crystals into a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using molecular replacement with a previously determined Cdk2 structure as a search model.
-
Refine the model and build the inhibitor into the observed electron density map (Fₒ-Fₒ) using software like COOT and PHENIX.[3]
-
Surface Plasmon Resonance (SPR) (Binding Kinetics)
SPR is a label-free technique used to measure the kinetics (kₐ, kₔ) and affinity (Kₐ) of inhibitor binding.
-
Chip Preparation: Use a sensor chip (e.g., CM5) and immobilize a high-affinity anti-tag antibody (e.g., anti-GST) using standard amine coupling chemistry.
-
Ligand Capture: Inject GST-tagged Cdk2 over the sensor surface, allowing it to be captured by the immobilized antibody. This ensures a uniform orientation of the kinase.
-
Analyte Injection: Inject a series of concentrations of the inhibitor (analyte, e.g., CVT-313) in running buffer (e.g., HBS-EP+) over the captured Cdk2 surface.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the captured Cdk2 and bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).
Mandatory Visualizations (Graphviz)
Caption: Cdk2 signaling pathway in G1/S phase transition and point of inhibition.
References
- 1. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CVT-313 | Cdk2 Inhibitor III | CDK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. rcsb.org [rcsb.org]
- 7. promega.com [promega.com]
Preliminary In Vitro Evaluation of a Novel Cdk2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a representative Cyclin-dependent kinase 2 (Cdk2) inhibitor, herein referred to as Cdk2-IN-73. This document outlines the core methodologies, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows. The information is intended to guide researchers in the early-stage assessment of novel Cdk2 inhibitors.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Dysregulation of Cdk2 activity is frequently observed in various human cancers, making it an attractive target for the development of novel anticancer therapies.[1] Preliminary in vitro evaluation is a critical first step in the characterization of new Cdk2 inhibitors, providing essential information on their potency, selectivity, and cellular effects.
This guide focuses on Cdk2-IN-73, a potent and selective Cdk2 inhibitor, as a case study to illustrate the key aspects of in vitro characterization.
Data Presentation
The following tables summarize the quantitative data obtained from the in vitro evaluation of representative Cdk2 inhibitors.
Table 1: Biochemical Potency and Selectivity of Cdk2 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values of various Cdk2 inhibitors against Cdk2 and other related kinases, demonstrating their potency and selectivity.
| Compound | Cdk2/cyclin A IC50 (nM) | Cdk2/cyclin E IC50 (nM) | Cdk1/cyclin B IC50 (nM) | Cdk4/cyclin D1 IC50 (nM) | Cdk6/cyclin D3 IC50 (nM) | Cdk9/cyclin T1 IC50 (nM) |
| Cdk2-IN-73 | 44[3] | - | - | - | - | - |
| PF-06873600 | 0.3 | 0.3 | 4 | 2 | 2 | 47 |
| INX-315 | - | 0.6 | 13.2 | 11.2 | 2.5 | 1.8 |
| Milciclib | - | 45 | >135 | >135 | - | - |
| CVT-313 | - | 500 | - | - | - | - |
Data for PF-06873600 and INX-315 are from a comparative study and presented for illustrative purposes.
Table 2: Cellular Activity of Cdk2 Inhibitors
This table summarizes the anti-proliferative activity of Cdk2 inhibitors in different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) |
| CVT-313 | A549 | Human Lung Carcinoma | 1.2[4] |
| Compound 14 | MCF-7 | Breast Cancer | - |
| Compound 15 | MCF-7 | Breast Cancer | - |
| 3'-nitroflavone | B16F10 | Melanoma | - |
| 3',5'-dimethoxyflavone | B16F10 | Melanoma | - |
Note: Specific cellular IC50 values for all compounds across multiple cell lines were not available in the provided search results. The table presents available data.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Cdk2/cyclin A2 or Cdk2/cyclin E1 enzyme
-
Substrate (e.g., Histone H1 or a specific peptide substrate)[5]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (Cdk2-IN-73)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the Cdk2/cyclin enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (Cdk2-IN-73)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of key cell cycle and apoptosis markers following treatment with the Cdk2 inhibitor.
Materials:
-
Cancer cell lines
-
Test compound (Cdk2-IN-73)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Cdk2, anti-phospho-Cdk2 (Thr160), anti-cleaved PARP, anti-β-actin)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Cdk2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Cdk2 in the cell cycle and the mechanism of its inhibition.
Caption: Cdk2 signaling pathway and the inhibitory action of Cdk2-IN-73.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the logical flow of experiments for the preliminary in vitro characterization of a Cdk2 inhibitor.
Caption: Experimental workflow for the in vitro evaluation of Cdk2-IN-73.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. Phospho-CDK2 (Thr160) Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Cdk2-IN-11 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cdk2-IN-11, a potent and selective CDK2 degrader, in various cell-based assays. The information is intended to guide researchers in accurately assessing the biological activity and therapeutic potential of this compound.
Introduction to this compound
This compound is a Class I PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Cyclin-Dependent Kinase 2 (CDK2). As a hetero-bifunctional molecule, it simultaneously binds to CDK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation offers a powerful approach to inhibit CDK2 function in cancer cells, where it is often dysregulated.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. One end of the molecule binds to CDK2, while the other end recruits an E3 ligase. This proximity induces the transfer of ubiquitin molecules to CDK2, marking it for degradation by the 26S proteasome. The result is a rapid and sustained depletion of cellular CDK2 levels.
Caption: Mechanism of this compound-mediated CDK2 degradation.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | CDK2 DC50 (nM) | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 15 | 8 |
| MV-4-11 | Acute Myeloid Leukemia | 13 | 4 |
| Kelly | Neuroblastoma | 25 | 23 |
| OVCAR3 | Ovarian Cancer | 45 | 40 |
| A2780 | Ovarian Cancer | - | 180 |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation. Data is compiled from various publicly available sources and may vary between experiments.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Caption: General workflow for cell-based assays with this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Western Blot for CDK2 Degradation
This protocol is used to confirm the degradation of CDK2 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specific time (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CDK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Low this compound Activity: Ensure the compound is fully dissolved and has not degraded. Check the passage number of the cell line.
-
Inconsistent Results: Maintain consistent cell seeding densities and treatment times. Ensure accurate pipetting.
-
High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Increase the number and duration of washes.
-
Poor Cell Cycle Histograms: Ensure proper cell fixation and avoid cell clumping. Gate out doublets and debris during analysis.
Application Notes and Protocols for the Use of a Potent CDK2 Inhibitor in Cell Culture Experiments
For research, scientific, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the utilization of a potent Cyclin-dependent kinase 2 (CDK2) inhibitor, referred to herein as Cdk2-IN-11, in cell culture experiments. While specific data for a compound named "this compound" is not publicly available, this guide synthesizes information from a range of well-characterized CDK2 inhibitors to provide a comprehensive framework for its experimental use. These protocols are intended to serve as a starting point for researchers, with the understanding that optimization will be necessary for specific cell lines and experimental questions.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors of CDK2 are valuable tools for elucidating its biological functions and for assessing its potential as a cancer therapeutic target. This document outlines the mechanism of action of CDK2, the expected cellular effects of its inhibition, and provides detailed protocols for the use of a generic, potent CDK2 inhibitor in cell culture.
Mechanism of Action
CDK2, when activated by Cyclin E, phosphorylates key substrates such as the Retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication and S-phase entry. Subsequently, the CDK2/Cyclin A complex is essential for the progression through S-phase. Inhibition of CDK2 with a small molecule inhibitor is expected to block the kinase activity of these complexes, leading to a G1/S phase cell cycle arrest, inhibition of cell proliferation, and in some cases, induction of apoptosis.[3][4]
Biochemical and Cellular Activity of CDK2 Inhibitors
The potency of CDK2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes the reported IC50 values for several known CDK2 inhibitors against CDK2/Cyclin A or CDK2/Cyclin E complexes and their anti-proliferative effects in various cancer cell lines.
| Inhibitor Name | Target | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| CDK2-IN-73 | CDK2/Cyclin A | 44 | - | - | [5] |
| CDK2-IN-18 | CDK2/Cyclin E | 8 | - | - | [6] |
| CVT-313 | CDK2 | 500 | A549 | 1200 | [5][7] |
| (R)-roscovitine | CDK2 | 700 | Various | 10000-15000 | [8][9] |
| PF-06873600 | CDK2 | 0.1 | OVCAR-3 | 19-45 | [5] |
| AT7519 | CDK2 | 44 | Various | - | [9] |
| Flavopiridol | CDK2 | 100 | Various | - | [9] |
| BAY-1000394 | CDK2 | 5-25 | Various | - | [9] |
Note: The cellular IC50 values can vary significantly depending on the cell line and the assay conditions used. It is crucial to determine the optimal concentration for each cell line experimentally.
Experimental Protocols
The following are generalized protocols for common cell culture experiments using a CDK2 inhibitor. It is essential to optimize these protocols for your specific inhibitor and cell line.
Preparation of Stock Solution
-
Solubility: Determine the appropriate solvent for your specific CDK2 inhibitor. Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the effect of the CDK2 inhibitor on cell growth and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK2 inhibitor stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the CDK2 inhibitor in complete medium. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the CDK2 inhibitor on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
CDK2 inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the CDK2 inhibitor at a concentration determined from the cell viability assay (e.g., 1x and 5x the IC50) for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the attached cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This technique is used to assess the effect of the CDK2 inhibitor on the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
CDK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin E, anti-Cyclin A, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the CDK2 inhibitor as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression and phosphorylation levels relative to the loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: The G1/S transition is regulated by CDK4/6 and CDK2 activity.
Experimental Workflow Diagram
Caption: A general workflow for characterizing the effects of a CDK2 inhibitor.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-11: Induction of Cell Cycle Arrest in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly during the G1/S transition and S phase.[1][2][3] Its activity is tightly controlled by binding to regulatory cyclin partners, primarily cyclin E and cyclin A.[1] Dysregulation of the Cdk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][4] Cdk2-IN-11 is a potent and selective small molecule inhibitor of Cdk2 designed for in vitro studies to probe the biological consequences of Cdk2 inhibition and to induce cell cycle arrest. These application notes provide an overview of the mechanism of action of Cdk2 inhibitors, detailed protocols for their use in cell culture, and methods for quantifying their effects on the cell cycle.
Mechanism of Action
Cdk2, in complex with cyclin E, phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[2] E2F then activates the transcription of genes required for S phase entry and DNA replication. Subsequently, the Cdk2/cyclin A complex is essential for the progression through S phase.[1]
This compound, as a representative Cdk2 inhibitor, competitively binds to the ATP-binding pocket of Cdk2, preventing the phosphorylation of its downstream substrates. This inhibition leads to the failure of pRb hyperphosphorylation, keeping E2F in its inactive, pRb-bound state. Consequently, the cell is unable to transition from the G1 to the S phase, resulting in a G1 cell cycle arrest.[5] Inhibition of the Cdk2/cyclin A complex can also lead to an S-phase delay or arrest.[5]
Signaling Pathway
The diagram below illustrates the central role of Cdk2 in the G1/S transition and the mechanism of its inhibition.
Caption: Cdk2 signaling pathway and point of inhibition.
Data Presentation
The following tables summarize expected quantitative data from experiments using a representative Cdk2 inhibitor to induce cell cycle arrest.
Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0.1 | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound | 1 | 75 ± 5 | 15 ± 2 | 10 ± 3 |
| This compound | 5 | 85 ± 6 | 8 ± 2 | 7 ± 2 |
| This compound | 10 | 90 ± 4 | 5 ± 1 | 5 ± 1 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Western Blot Analysis of Cell Cycle Markers
| Treatment | Concentration (µM) | p-Rb (Ser807/811) Level (Fold Change) | Cyclin E Level (Fold Change) | Cyclin A Level (Fold Change) | p21 Level (Fold Change) |
| Vehicle (DMSO) | 0.1 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 | 1.8 ± 0.3 |
| This compound | 5 | 0.2 ± 0.05 | 1.5 ± 0.3 | 0.3 ± 0.08 | 2.5 ± 0.4 |
| This compound | 10 | 0.1 ± 0.03 | 1.8 ± 0.4 | 0.1 ± 0.05 | 3.2 ± 0.5 |
Data are representative and may vary depending on the cell line and experimental conditions. Fold change is relative to the vehicle control.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in inducing cell cycle arrest.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, U2OS, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in tissue culture plates at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency).
-
Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical final concentration range to test is 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting).
Caption: Experimental workflow for cell treatment.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[6][7][8][9]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, FCS Express).
Caption: Workflow for cell cycle analysis via flow cytometry.
Protocol 3: Western Blot Analysis of Cell Cycle Markers
This protocol describes how to analyze the protein expression levels of key cell cycle regulators by Western blotting.[10][11]
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Cyclin E, anti-Cyclin A, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pnas.org [pnas.org]
- 5. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Biochemical Assay for Measuring Cdk2-IN-11 IC50
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 2 (Cdk2) is a crucial serine/threonine protein kinase that, in complex with its cyclin partners (Cyclin E or Cyclin A), governs the transition from the G1 to the S phase of the cell cycle.[1][2] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor, Cdk2-IN-11, using a luminescence-based biochemical assay. The ADP-Glo™ Kinase Assay is highlighted as a robust, sensitive, and high-throughput compatible method for quantifying kinase activity by measuring ADP production.[3][4]
Cdk2 Signaling Pathway and Inhibition
Cdk2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, growth factor signaling leads to the expression of Cyclin D, which activates Cdk4/6.[5] Active Cdk4/6 complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[5] E2F then promotes the transcription of genes required for S phase, including Cyclin E.[1][5] Cyclin E binds to and activates Cdk2, forming the Cdk2/Cyclin E complex, which further phosphorylates Rb and other substrates to drive the cell into S phase.[2][6] this compound is a putative ATP-competitive inhibitor that blocks the kinase activity of the Cdk2/Cyclin E complex, thereby preventing substrate phosphorylation and halting cell cycle progression.
Caption: Cdk2 signaling pathway in G1/S transition and point of inhibition.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the Cdk2/Cyclin E1 kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[4]
-
ADP Conversion & Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is used as a substrate by a thermostable luciferase to produce a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[4][8]
In an inhibition assay, the presence of an effective inhibitor like this compound will reduce kinase activity, leading to lower ADP production and a decreased luminescent signal.
Materials and Reagents
The following table summarizes the key materials required for the assay. Commercially available kits, such as the ADP-Glo™ Kinase Assay and Cdk2/CyclinE1 Kinase Enzyme System from Promega, provide many of these components.[9][10]
| Reagent/Material | Description / Recommended Source |
| Enzyme System | |
| Cdk2/Cyclin E1, human, recombinant | Active enzyme complex.[11][12] |
| Substrate | |
| Histone H1 | Purified protein substrate for Cdk2.[9] |
| Assay Reagents | |
| ADP-Glo™ Kinase Assay | Includes ADP-Glo™ Reagent and Kinase Detection Reagent.[3] |
| ATP (Adenosine 5'-Triphosphate) | Provided as a concentrated stock. |
| Inhibitor | |
| This compound | Test compound. Dissolved in 100% DMSO. |
| Buffers & Consumables | |
| Kinase Assay Buffer | e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA.[10] |
| DTT (Dithiothreitol) | Added to Kinase Assay Buffer before use.[10] |
| White, opaque, 384-well assay plates | Low-volume plates suitable for luminescence measurements. |
| Multichannel pipettes & reagent reservoirs | For accurate liquid handling. |
| Plate reader | Capable of measuring glow luminescence. |
Experimental Workflow
The IC50 determination for this compound follows a structured workflow, from reagent preparation and serial dilution of the inhibitor to the final measurement and data analysis.
Caption: Step-by-step workflow for the this compound IC50 determination assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format.[13] All additions should be performed carefully to avoid cross-contamination. Include "no enzyme" and "no inhibitor" (vehicle control) wells for data analysis.
5.1 Reagent Preparation
-
Kinase Buffer: Prepare 1x Kinase Assay Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) and supplement with 50µM DTT just before use.[10] Keep on ice.
-
This compound Serial Dilutions:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO to create a range of inhibitor concentrations.
-
-
Enzyme Solution: Dilute the recombinant Cdk2/Cyclin E1 enzyme to the desired working concentration (e.g., 2 ng/µl) in Kinase Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a signal within the linear range of the assay.[13][14]
-
Substrate/ATP Mix: Prepare a 2x working solution containing the substrate (e.g., 0.2 µg/µl Histone H1) and ATP (e.g., 50 µM) in Kinase Buffer.[13] The ATP concentration should be close to the Kₘ for ATP, if known, for accurate competitive inhibitor analysis.
5.2 Assay Procedure All incubation steps are performed at room temperature.
-
Inhibitor Plating: Add 1 µL of each this compound serial dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.[13]
-
Enzyme Addition: Add 2 µL of the Cdk2/Cyclin E1 enzyme solution to all wells except the "no enzyme" negative controls.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is 5 µL.[13]
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Mix and incubate for 40 minutes.[13]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes to allow the luminescent signal to stabilize.[13]
-
Signal Measurement: Read the luminescence on a plate reader, recording the Relative Light Units (RLU).
Data Analysis and Presentation
6.1 Calculation of Percent Inhibition The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15][16] First, calculate the percent inhibition for each concentration of this compound using the RLU values from the plate reader.
-
100% Activity Control (Vehicle): RLU from wells with enzyme and DMSO only.
-
0% Activity Control (Background): RLU from wells with no enzyme.
The formula is: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))
6.2 IC50 Determination Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis with a variable slope (four-parameter) model to fit the dose-response curve.[17][18] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[19] Software such as GraphPad Prism is commonly used for this analysis.[18]
6.3 Representative Data The following table shows representative data from a hypothetical this compound inhibition experiment.
| [this compound] (nM) | log [Inhibitor] | Avg. RLU | % Inhibition |
| 0 (Vehicle) | - | 850,000 | 0.0% |
| 1 | 0.00 | 835,000 | 1.8% |
| 3 | 0.48 | 790,000 | 7.1% |
| 10 | 1.00 | 680,000 | 20.0% |
| 30 | 1.48 | 475,000 | 44.1% |
| 100 | 2.00 | 210,000 | 75.3% |
| 300 | 2.48 | 85,000 | 90.0% |
| 1000 | 3.00 | 55,000 | 93.5% |
| 3000 | 3.48 | 48,000 | 94.4% |
| 10000 | 4.00 | 45,000 | 94.7% |
| No Enzyme | - | 45,000 | 100.0% |
| Calculated IC50 | ~38 nM |
Conclusion
This application note provides a comprehensive and detailed protocol for determining the IC50 value of the Cdk2 inhibitor this compound. By utilizing a robust, luminescence-based biochemical assay, researchers can obtain reliable and reproducible potency data, which is essential for the characterization and development of novel therapeutic agents targeting the cell cycle.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ADP-Glo™ Kinase Assay [promega.sg]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK2/CyclinE1 Kinase Enzyme System [promega.sg]
- 10. promega.com [promega.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Human CDK2/cyclin E1, GST Tag Recombinant Protein (PV6295) [thermofisher.com]
- 13. promega.com [promega.com]
- 14. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of IC50 Determination | Visikol [visikol.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. researchgate.net [researchgate.net]
- 18. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Cdk2-IN-11 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Cdk2-IN-11 is a potent and selective inhibitor of Cdk2, designed for use in high-throughput screening (HTS) to identify and characterize novel anticancer agents. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays. While specific data for this compound is not publicly available, data for the closely related and potent Cdk2 inhibitor, CDK2-IN-4, shows an IC50 of 44 nM for Cdk2/cyclin A and demonstrates high selectivity with over 2000-fold greater potency against Cdk2/cyclin A than Cdk1/cyclin B.[5]
Cdk2 Signaling Pathway and Inhibition
Cdk2 activity is dependent on its association with regulatory cyclin partners, primarily cyclin E and cyclin A.[6] The Cdk2/cyclin E complex is instrumental in initiating the G1/S transition, while the Cdk2/cyclin A complex is crucial for S phase progression and the G2/M transition.[3][7] this compound and similar inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of Cdk2 and preventing the phosphorylation of its downstream substrates.
Caption: Cdk2 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative potent Cdk2 inhibitors. This data is essential for determining appropriate concentration ranges for screening assays.
| Compound | Target | IC50 (nM) | Selectivity |
| CDK2-IN-4 | Cdk2/cyclin A | 44 | >2000-fold vs. Cdk1/cyclin B[5] |
| Cdk2 Inhibitor II | Cdk2 | 60 | Selective[8] |
| INX-315 | Cdk2/cyclin E1 | 0.6 | Highly Selective[9] |
| INX-315 | Cdk2/cyclin A2 | 2.5 | Highly Selective[9] |
| AZD8421 | Cdk2 | 9 | >300-fold vs. Cdk9[9] |
| Cirtociclib (BLU-222) | Cdk2/cyclin E1 | 2.6 | >200-fold vs. other Cdks[9] |
Experimental Protocols
Biochemical HTS Assay for Cdk2 Inhibition
This protocol describes a luminescence-based kinase assay to quantify the inhibitory potential of compounds against Cdk2. The assay measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a biochemical high-throughput screening assay.
Materials:
-
This compound (or other test compounds)
-
Recombinant Cdk2/Cyclin A or Cdk2/Cyclin E[10]
-
Kinase Substrate (e.g., Histone H1)[10]
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute the Cdk2/cyclin complex to the desired concentration in kinase assay buffer. An optimal concentration should be determined empirically but can range from 125 to 250 ng/well.[10]
-
Kinase Reaction:
-
Add the diluted Cdk2/cyclin complex to each well containing the test compounds.
-
Prepare a master mix of the kinase substrate (e.g., 2.5 mg/mL Histone H1) and ATP (e.g., 100 µM) in kinase assay buffer.[10]
-
Initiate the reaction by adding the substrate/ATP master mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined optimal reaction time, typically around 20-60 minutes.[10]
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HTS Assay for Cdk2 Inhibition (Cell Proliferation)
This protocol outlines a method to assess the effect of Cdk2 inhibitors on the proliferation of cancer cells.
Caption: Workflow for a cell-based high-throughput screening assay.
Materials:
-
This compound (or other test compounds)
-
Cancer cell line with known Cdk2 dependency (e.g., CCNE1-amplified ovarian cancer cells)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Clear-bottom, white-walled 96- or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Harvest and count the cells. Seed the cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 hours.
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Conclusion
This compound is a valuable tool for the discovery and development of novel cancer therapeutics. The protocols outlined above provide a robust framework for its application in high-throughput screening campaigns. Researchers should optimize assay conditions, such as enzyme/substrate concentrations and incubation times, for their specific experimental setup to ensure reliable and reproducible results. The high selectivity of potent Cdk2 inhibitors makes them excellent probes for elucidating the role of Cdk2 in cancer biology and for validating it as a therapeutic target.
References
- 1. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stem cell - Wikipedia [en.wikipedia.org]
- 7. Cdk2 Is Required for p53-Independent G2/M Checkpoint Control | PLOS Genetics [journals.plos.org]
- 8. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]
- 9. Cyclin-dependent Kinase (CDK) compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-11 in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cdk2-IN-11 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly during the G1/S transition. Its activity is often dysregulated in cancer, making it an attractive target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in Western blotting experiments to probe its effects on the CDK2 signaling pathway.
Mechanism of Action
This compound functions by occupying the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting cell proliferation. Key downstream targets for assessing this compound activity include the phosphorylation status of Retinoblastoma protein (Rb) and the expression levels of proteins like Cyclin E.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving CDK2. In a normal cell cycle, the Cyclin E/CDK2 complex phosphorylates Rb, leading to the release of the E2F transcription factor and subsequent transcription of genes required for S-phase entry. This compound blocks this phosphorylation event.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
Experimental Data
The following tables represent expected quantitative data from a Western blotting experiment designed to measure the efficacy of this compound in a cancer cell line (e.g., HeLa).
Table 1: Dose-Dependent Effect of this compound on p-Rb (Ser807/811)
| This compound (nM) | p-Rb (Ser807/811) Relative Density | Total Rb Relative Density | β-Actin Relative Density | Normalized p-Rb Intensity |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.98 | 1.02 | 0.87 |
| 50 | 0.52 | 1.01 | 0.99 | 0.52 |
| 100 | 0.21 | 0.99 | 1.01 | 0.21 |
| 500 | 0.05 | 1.03 | 0.98 | 0.05 |
Table 2: Time-Course Effect of this compound (100 nM) on Cyclin E Levels
| Time (hours) | Cyclin E Relative Density | β-Actin Relative Density | Normalized Cyclin E Intensity |
| 0 | 1.00 | 1.00 | 1.00 |
| 6 | 0.95 | 1.01 | 0.94 |
| 12 | 0.68 | 0.99 | 0.69 |
| 24 | 0.34 | 1.02 | 0.33 |
| 48 | 0.15 | 0.98 | 0.15 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubation: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should not exceed 0.1%.
-
Incubation with Inhibitor: Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours for dose-response or at various time points for a time-course experiment).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis Buffer: Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a BCA protein assay.
Western Blotting
The following diagram outlines the major steps in the Western blotting workflow.
Caption: Standard experimental workflow for Western blotting.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Cyclin E, anti-β-Actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL Western blotting substrate to the membrane and incubate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-Actin).
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk2-IN-11 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Cdk2-IN-11 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like other Cdk2 inhibitors, functions by targeting Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression. Specifically, Cdk2, in complex with Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle.[1][2][3] Most small molecule Cdk2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of Cdk2, preventing it from phosphorylating its substrates, such as the Retinoblastoma protein (Rb).[2][3][4] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can subsequently induce programmed cell death (apoptosis).[3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of a Cdk2 inhibitor is highly dependent on the specific cell line and the inhibitor's potency (IC50 value). For initial experiments, a broad dose-response curve is recommended. Based on data from various Cdk2 inhibitors, a starting range from 1 nM to 10 µM is often effective.[1] For more potent, sub-nanomolar inhibitors, the range could be shifted lower. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6] To ensure complete dissolution, gentle warming (up to 60°C) and sonication may be necessary.[5][6] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[6] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months), while for short-term use, -20°C is suitable (stable for up to 1 month).[5]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Cell Line Resistance: The cell line you are using may not be dependent on Cdk2 for proliferation. Cells with amplifications of CCNE1 (the gene encoding Cyclin E1) are often more sensitive to Cdk2 inhibition.[7]
-
Inhibitor Potency: The specific batch of this compound may have low potency, or the compound may have degraded due to improper storage.
-
Experimental Conditions: The cell seeding density might be too high, or the incubation time may be too short to observe an effect.
-
Compound Solubility: The inhibitor may have precipitated out of the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to maintain solubility and avoid solvent-induced toxicity.[8]
Q5: I'm observing high toxicity even at low concentrations of this compound. What could be the cause?
A5: High toxicity at low concentrations can be due to:
-
Off-Target Effects: The inhibitor may be affecting other essential kinases, a known issue with some less selective kinase inhibitors.[2] Performing a kinome scan can help identify potential off-target activities.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. A solvent-only control is essential to verify this.[8] Studies have shown that DMSO concentrations above 1% can inhibit cell proliferation.[8]
-
Cell Line Sensitivity: The cell line may be exceptionally sensitive to the inhibition of the Cdk2 pathway.
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well, opaque-walled plate suitable for luminescence readings at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM down to 1 nM). It is best to perform an intermediate dilution in culture medium before adding to the cells to minimize DMSO shock.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Various Cdk2 Inhibitors in Different Cell Lines. (Note: These are example values for illustrative purposes. Researchers must determine the IC50 for this compound in their specific experimental system.)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PF-06873600 | HCC1806 | Triple-Negative Breast Cancer | 134 | [1] |
| Cdk2 Inhibitor 6 | BT549 | Triple-Negative Breast Cancer | 10 | [1] |
| Cdk2 Inhibitor 6 | MCF7 Palbo-R | ER+ Breast Cancer (Palbociclib-Resistant) | 12 | [1] |
| Milciclib | - | (Biochemical Assay) | 45 | [4] |
| Roscovitine | IMR32 | Neuroblastoma | ~µM range |
Table 2: Recommended Stock Solution Preparation and Storage for a Cdk2 Inhibitor (MW: 450.5 g/mol ). (Note: Adjust calculations based on the specific molecular weight of this compound.)
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Mass for 1 mL Stock | 4.51 mg |
| Short-Term Storage | -20°C (up to 1 month) |
| Long-Term Storage | -80°C (up to 6 months) |
| Handling | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effects on the plate.3. Inaccurate pipetting of the inhibitor. | 1. Ensure a single-cell suspension before seeding; mix well.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes; perform serial dilutions carefully. |
| IC50 value is much higher than expected | 1. Compound degradation.2. Compound precipitation in media.3. Cell line is resistant.4. Assay incubation time is too short. | 1. Use a fresh aliquot of the inhibitor; verify storage conditions.2. Check for precipitates under a microscope. Ensure final DMSO is ≤0.5%.3. Confirm the Cdk2 dependency of your cell line (e.g., check CCNE1 status).4. Increase the incubation time (e.g., from 48h to 72h or 96h). |
| Vehicle (DMSO) control shows significant cell death | 1. DMSO concentration is too high.2. Cells are particularly sensitive to DMSO.3. Contamination of DMSO or media. | 1. Lower the final DMSO concentration to ≤0.1%.2. Titrate DMSO to find the maximum non-toxic concentration for your cell line.3. Use fresh, sterile-filtered DMSO and new media. |
| No dose-response curve (flat line) | 1. Concentration range is incorrect (too high or too low).2. Inhibitor is inactive or insoluble.3. Cell line is completely resistant. | 1. Test a much broader range of concentrations (e.g., 100 µM to 0.1 nM).2. Verify compound integrity and solubility.3. Consider using a positive control cell line known to be sensitive to Cdk2 inhibition. |
Visualizations
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for a lack of this compound activity.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. mdpi.com [mdpi.com]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting Cdk2-IN-11 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with Cdk2-IN-11, particularly concerning its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is a potent solvent for many kinase inhibitors that have poor aqueous solubility.[5][6][7][8] We advise using freshly opened, anhydrous DMSO to prepare your stock solution, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][3]
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue with hydrophobic compounds like many kinase inhibitors.[5][7][8] Precipitation occurs because the compound is much less soluble in the aqueous medium than in the concentrated DMSO stock. To prevent this, ensure the final concentration of DMSO in your working solution is kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[9][10][11] We recommend adding the DMSO stock drop-wise to your aqueous buffer while vortexing to facilitate rapid mixing and reduce the chances of precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11] Some robust cell lines may tolerate up to 1%. We strongly recommend performing a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration for your experiments.[10]
Q4: Can I use ethanol or other solvents to dissolve this compound?
A4: While DMSO is the primary recommended solvent, ethanol can be an alternative for some compounds. However, the solubility of this compound in ethanol is significantly lower than in DMSO. If using ethanol, you may need to prepare a less concentrated stock solution. The use of solvents like ethanol may also alter the cellular uptake and potency of the inhibitor.[12] It is crucial to keep the final ethanol concentration in your cell culture medium low, as it can also be cytotoxic.[11]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1][3]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate observed in the final working solution.
Step 1: Verify Stock Solution Preparation
-
Action: Ensure your stock solution was prepared using anhydrous, high-quality DMSO.[2][3] If the DMSO was old or repeatedly opened, it may have absorbed moisture, reducing its solvating power.
-
Recommendation: Prepare a fresh stock solution with a new vial of anhydrous DMSO.
Step 2: Optimize Dilution Method
-
Action: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the aqueous buffer.
-
Recommendation: Add the stock solution drop-wise into the vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation. Sonication or gentle warming (to no more than 37°C) of the final solution can also help re-dissolve small amounts of precipitate.[4]
Step 3: Adjust Final DMSO Concentration
-
Action: Calculate the final percentage of DMSO in your working solution.
-
Recommendation: Aim for a final DMSO concentration of 0.5% or lower. If your desired final concentration of this compound requires a higher DMSO percentage, consider preparing a more concentrated DMSO stock solution if solubility allows.
Step 4: Modify the Aqueous Buffer
-
Action: The composition of your aqueous buffer can influence the solubility of hydrophobic compounds.
-
Recommendation: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[13] If your experimental design allows, try a buffer with a lower ionic strength. The pH of the buffer can also be a factor for compounds with ionizable groups.
Step 5: Consider Solubilizing Agents
-
Action: If the above steps fail, the use of a solubilizing agent may be necessary.
-
Recommendation: For in vitro assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility. For cell-based assays, a biocompatible agent like γ-cyclodextrin could be explored to enhance aqueous solubility.[6][7][8] Always test the effect of the solubilizing agent alone on your experimental system.
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 100 mg/mL | May require ultrasonication to fully dissolve.[1][3] |
| Solubility in Ethanol | ~10 mg/mL | Significantly less soluble than in DMSO. |
| Aqueous Solubility | Very Poor | Characteristic of many kinase inhibitors.[5][6][14] |
| Recommended Stock Conc. | 10-50 mM in DMSO | Higher concentrations may be possible. |
| Max. Final DMSO Conc. | ≤ 0.5% | Recommended for most cell-based assays.[11] |
| Storage (Powder) | -20°C for 3 years | Protect from light and moisture. |
| Storage (DMSO Stock) | -80°C for 6 months | Aliquot to avoid freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the vial for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to make an intermediate 100 µM solution.
-
Add the required volume of the intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL at 10 µM.
-
Vortex the final working solution immediately after adding the inhibitor to ensure it is well-mixed.
-
Use the prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified Cdk2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.hi.is [iris.hi.is]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
improving the selectivity of Cdk2-IN-11 for Cdk2 over other CDKs
Welcome to the technical support center for Cdk2-IN-11. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers optimize their experiments and improve the selectivity of this compound for its primary target, Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro selectivity profile of this compound against common kinases?
A1: this compound is a potent ATP-competitive inhibitor of CDK2. However, like many kinase inhibitors, it exhibits some activity against other kinases, particularly those with high homology in the ATP-binding pocket, such as CDK1.[1][2] It is crucial to be aware of this profile when designing experiments and interpreting results.
The inhibitory activity of this compound has been characterized using in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) against a panel of cyclin-dependent kinases are summarized below.
Table 1: this compound In Vitro Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Cdk2/Cyclin A | 4 |
| Cdk2/Cyclin E | 5 |
| Cdk1/Cyclin B | 65 |
| Cdk5/p25 | 250 |
| Cdk9/Cyclin T1 | 850 |
| Cdk4/Cyclin D1 | >10,000 |
| Cdk6/Cyclin D3 | >10,000 |
Data are representative and may vary slightly between assay conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a small molecule inhibitor that competes with ATP for binding to the catalytic site of CDK2. The primary role of CDK2 is to regulate cell cycle progression, particularly the transition from G1 to S phase and progression through the S phase.[3][4] By binding to and inhibiting CDK2, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn keeps transcription factor E2F repressed, leading to a cell cycle arrest at the G1/S boundary.[5][6]
Caption: this compound inhibits the active Cdk2/Cyclin E complex, preventing Rb phosphorylation.
Troubleshooting Guide
Q3: I am observing a stronger or different phenotype than expected (e.g., G2/M arrest instead of G1/S arrest). What could be the cause?
A3: This is a common issue when using concentrations of this compound that are too high. While highly selective for CDK2 at lower nanomolar concentrations, the inhibitor can engage off-targets at higher concentrations.[7][8]
-
Primary Cause: The most likely off-target is CDK1 . As shown in Table 1, the IC50 for Cdk1/Cyclin B is 65 nM. CDK1 is the primary driver of the G2/M transition.[5][9] If your experimental concentration of this compound is high enough to significantly inhibit CDK1, you may observe a G2/M arrest phenotype, which can confound your results.
-
Recommendation: Perform a dose-response experiment starting from a low concentration (e.g., 5-10 nM) and titrating up. Use the lowest effective concentration that produces the desired G1/S arrest phenotype to maximize selectivity.
Q4: How can I confirm if the observed effects in my cellular assay are due to on-target CDK2 inhibition or off-target effects?
A4: To differentiate between on-target and off-target effects, you should measure the phosphorylation status of specific substrates for CDK2 and potential off-target kinases like CDK1. A Western blot analysis is an excellent method for this.
-
On-Target (CDK2) Marker: Analyze the phosphorylation of Rb at Serine 807/811 . This is a well-established site phosphorylated by Cdk2/Cyclin E. A decrease in p-Rb (Ser807/811) indicates successful on-target CDK2 inhibition.
-
Off-Target (CDK1) Marker: Analyze the phosphorylation of Histone H3 at Serine 10 . This is a classic mitotic marker directly downstream of the Aurora B kinase, which is activated by CDK1. A decrease in p-Histone H3 (Ser10) suggests off-target inhibition of CDK1.
By comparing the dose-response of this compound on these two markers, you can identify a concentration window where CDK2 is inhibited without significantly affecting CDK1 activity.
Caption: A workflow to diagnose and mitigate potential off-target effects of this compound.
Q5: What strategies can I use to improve the functional selectivity of this compound in my experiments?
A5: Improving functional selectivity involves optimizing experimental conditions to favor inhibition of CDK2 over other kinases.[10][11]
-
Concentration Titration: As discussed, this is the most critical step. Always perform a dose-response curve to find the minimal concentration that inhibits CDK2 activity without affecting off-targets.
-
Use Appropriate Cellular Models: Consider using cell lines with a known dependency on CDK2, such as those with Cyclin E (CCNE1) amplification.[12][13] These cells are often more sensitive to CDK2 inhibition, allowing you to use lower, more selective concentrations of the inhibitor.
-
Time-Course Experiments: The cellular effects of kinase inhibitors can vary over time. Consider shorter incubation times (e.g., 6-12 hours) that may be sufficient to observe G1/S arrest without allowing for the accumulation of downstream, potentially off-target, effects.
-
Orthogonal Validation: If possible, confirm key findings using a non-pharmacological approach, such as siRNA-mediated knockdown of CDK2, to ensure the observed phenotype is genuinely linked to CDK2 depletion.
Caption: A logical approach to refining experimental protocols for enhanced Cdk2 selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., Cdk2/Cyclin A)
-
Specific peptide substrate (e.g., a peptide containing the Rb phosphorylation sequence)
-
ATP (Adenosine Triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ or phosphospecific antibody)
-
384-well assay plates
Methodology:
-
Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
-
Add Inhibitor: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add Kinase: Add 10 µL of the kinase/substrate mixture in assay buffer to each well.
-
Incubate: Gently mix and incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Second Incubation: Incubate the plate at 30°C for 1 hour.
-
Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., measure luminescence for ADP production).
-
Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol allows for the assessment of on-target (CDK2) and off-target (CDK1) inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF7, OVCAR-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (for transferring proteins to PVDF membrane)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Rb (Ser807/811)
-
Anti-total Rb
-
Anti-phospho-Histone H3 (Ser10)
-
Anti-total Histone H3
-
Loading control (e.g., Anti-GAPDH or Anti-β-Actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target. Compare the levels across different inhibitor concentrations to assess on- and off-target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. elgenelim.com [elgenelim.com]
- 13. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cdk2-IN-11 Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Cdk2-IN-11 in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cells treated with this compound that is inconsistent with known CDK2 biology. Could this be due to off-target effects?
A1: Yes, it is highly probable. While this compound is designed to target CDK2, like many kinase inhibitors, it may interact with other kinases or proteins, leading to unexpected cellular responses. It is crucial to validate that the observed phenotype is a direct result of CDK2 inhibition.
Q2: How can we determine the potential off-targets of this compound?
A2: A comprehensive approach involves both in vitro and in-cell methods:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases (kinome screening) to identify potential off-targets based on biochemical inhibition. This service is offered by several commercial vendors.
-
In-Cell Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm if this compound engages with potential off-targets within the cellular environment.
Q3: What is a typical kinase selectivity profile for a CDK2 inhibitor, and how do we interpret it?
A3: A selective CDK2 inhibitor should exhibit high potency for CDK2 with significantly lower potency against other kinases. The data is often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A greater than 100-fold selectivity for CDK2 over other kinases is generally considered good, but this can be context-dependent. Pay close attention to off-targets with IC50 values within a 10-fold range of the CDK2 IC50, as these are more likely to be relevant at the concentrations used in cell-based assays.
Q4: Our biochemical assays show this compound is highly selective for CDK2, but we still suspect off-target effects in our cellular experiments. Why could this be?
A4: Discrepancies between biochemical and cellular data can arise from several factors:
-
Cellular ATP Concentrations: The high concentration of ATP in cells (mM range) can outcompete ATP-competitive inhibitors like this compound, altering their effective potency and selectivity compared to biochemical assays often run at lower ATP concentrations.
-
Cellular Scaffolding and Complex Formation: In a cell, CDK2 exists in complex with cyclins (e.g., Cyclin E, Cyclin A), and these interactions can influence inhibitor binding. Off-target kinases may also be part of larger protein complexes affecting their accessibility.
-
Drug Efflux and Metabolism: Cells can actively transport the inhibitor out or metabolize it, reducing its intracellular concentration and potentially altering its target profile.
Q5: How can we definitively link an observed phenotype to an off-target of this compound?
A5: A combination of genetic and chemical approaches is recommended:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the suspected off-target protein. If the phenotype of the off-target knockdown recapitulates the effect of this compound treatment, it strongly suggests an off-target effect.
-
Rescue Experiments: Introduce a drug-resistant mutant of the suspected off-target into the cells. If this mutant rescues the phenotype caused by this compound, it provides strong evidence for the off-target interaction.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective CDK2 inhibitor with a different chemical scaffold. If the phenotypes differ, it points towards off-target effects of at least one of the compounds.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound.
Problem 1: Unexpected or Inconsistent Phenotypic Readouts
Symptoms:
-
Cellular phenotype (e.g., cell cycle arrest at an unexpected phase, apoptosis, morphological changes) does not align with the known functions of CDK2.
-
Discrepancy between the effective concentration of this compound in cellular assays and its biochemical IC50 for CDK2.
-
Variable results across different cell lines.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Western blot to check for the inhibition of CDK2-mediated phosphorylation of its downstream substrates, such as pRb (Ser807/811) or p27 (Thr187). A dose-dependent decrease in phosphorylation confirms CDK2 inhibition in your cellular model.
-
-
Evaluate Potential Off-Targets:
-
Consult a (hypothetical) kinase selectivity profile for this compound (see Table 1). Identify potential off-targets that are inhibited at concentrations similar to those used in your experiments.
-
-
Validate Off-Target Engagement in Cells:
-
Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the suspected off-target in your cell line.
-
-
Dissect On-Target vs. Off-Target Phenotypes:
-
Use a lower concentration of this compound that is closer to the IC50 for CDK2 but significantly lower than the IC50 for the suspected off-target.
-
Perform genetic knockdown (siRNA/shRNA) of the suspected off-target and compare the phenotype to that of this compound treatment.
-
Problem 2: Development of Resistance to this compound
Symptoms:
-
Cells initially respond to this compound but resume proliferation after prolonged treatment.
-
The IC50 of this compound increases significantly in long-term cultures.
Troubleshooting Steps:
-
Investigate the Mechanism of Resistance:
-
Sequence the CDK2 gene in the resistant cells to check for mutations in the drug-binding pocket.
-
Perform RNA-seq or proteomics to identify upregulated signaling pathways that could bypass the need for CDK2 activity. Upregulation of other CDKs, such as CDK1 or CDK4/6, can sometimes compensate for CDK2 inhibition.
-
-
Confirm the Role of the Putative Resistance Mechanism:
-
If a mutation in CDK2 is found, express the mutant protein in sensitive cells to see if it confers resistance.
-
If a bypass pathway is identified, use a second inhibitor to block that pathway in combination with this compound to see if it restores sensitivity.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2/CycE | Notes |
| CDK2/CycE | 5 | 1x | Primary Target |
| CDK2/CycA | 8 | 1.6x | High affinity for both cyclin complexes |
| CDK1/CycB | 250 | 50x | Moderate selectivity against CDK1 |
| CDK5/p25 | 450 | 90x | Good selectivity against CDK5 |
| GSK3β | 800 | 160x | High selectivity |
| CSF1R | 50 | 10x | Potential primary off-target |
| Aurora A | >1000 | >200x | High selectivity |
| Aurora B | >1000 | >200x | High selectivity |
| PLK1 | >1000 | >200x | High selectivity |
| SRC | >1000 | >200x | High selectivity |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To confirm the binding of this compound to a suspected off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for 1-2 hours.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blotting.
-
-
Data Interpretation:
-
A ligand-bound protein is typically more thermally stable. If this compound binds to the suspected off-target, you will observe a shift in its melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples.
-
Protocol 2: Generating a this compound-Resistant Cell Line
Objective: To select for a cell population that is resistant to this compound to study resistance mechanisms.
Methodology:
-
Determine the Initial Inhibitor Concentration:
-
Perform a dose-response curve to determine the GI50 (concentration that inhibits growth by 50%) of this compound in your parental cell line.
-
-
Initial Selection:
-
Culture the parental cells in the presence of this compound at a concentration close to the GI50.
-
Continuously monitor the cells. Most cells will die, but a small population may survive and start to proliferate.
-
-
Dose Escalation:
-
Once the surviving cells have repopulated the culture vessel, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume normal proliferation at each new concentration before increasing it further.
-
-
Characterization of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial GI50), the resistant cell line is established.
-
Perform a dose-response assay to quantify the degree of resistance compared to the parental cell line.
-
The resistant cell line can then be used for downstream analysis, such as sequencing of the target gene or genomic and proteomic profiling.
-
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Cdk2-IN-11 Resistance Mechanisms
Welcome to the technical support center for Cdk2-IN-11. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers identify and understand potential resistance mechanisms to this selective CDK2 inhibitor in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the likely resistance mechanisms?
A1: Reduced sensitivity or acquired resistance to CDK2 inhibitors like this compound typically arises from genetic or adaptive changes that bypass the inhibitor's effect on the cell cycle machinery. The most common mechanisms include:
-
Target Overexpression or Amplification: Increased expression of CDK2 can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of target engagement.
-
Upregulation of Driving Cyclins: Overexpression or amplification of Cyclin E1 (CCNE1) is a well-documented mechanism. Elevated Cyclin E1 levels form more active CDK2/Cyclin E complexes, which can override the inhibitory effects of the drug.
-
Loss of Endogenous Inhibitors: Downregulation or loss-of-function mutations in endogenous CDK inhibitors, such as p21 (CDKN1A) or p27 (CDKN1B), can lead to hyperactivation of CDK2, thereby reducing the efficacy of competitive inhibitors.
-
Bypass Signaling Pathways: Cells may adapt by upregulating parallel signaling pathways that promote cell cycle progression independently of CDK2, such as the CDK4/6-Cyclin D axis.
-
Drug Efflux: Increased expression of multidrug resistance (MDR) transporters like P-glycoprotein (ABCB1) can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A systematic approach is required to pinpoint the active resistance mechanism. This typically involves a combination of biochemical and molecular biology techniques to compare the resistant cell line to its parental (sensitive) counterpart. A recommended workflow is outlined below.
Q3: What is the canonical signaling pathway targeted by this compound?
A3: this compound targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle. In its active state, CDK2 forms a complex with Cyclin E, which then phosphorylates several key substrates, most notably Retinoblastoma protein (Rb). Phosphorylation of Rb causes it to release the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA replication and S-phase entry.
Troubleshooting Guides & Experimental Workflows
Troubleshooting: Unexpected this compound Resistance
If your cell line demonstrates higher-than-expected resistance to this compound, follow this troubleshooting workflow to investigate the potential cause.
Caption: Troubleshooting workflow for investigating this compound resistance.
Workflow: Generating and Characterizing a Resistant Cell Line
This diagram outlines the process of developing a this compound resistant cell line from a sensitive parental line.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Signaling Pathway: CDK2 Action and Resistance
This diagram illustrates the CDK2 signaling pathway and highlights potential points where resistance can emerge.
Caption: The CDK2/Cyclin E pathway and key points of inhibitor resistance.
Quantitative Data Summaries
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
This table presents hypothetical but representative data on the shift in the half-maximal inhibitory concentration (IC50) following the development of resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Potential Mechanism |
| OVCAR-3 (Ovarian) | 85 | 1250 | 14.7x | CCNE1 Amplification |
| HCT-116 (Colon) | 150 | 980 | 6.5x | Loss of p21 |
| MCF-7 (Breast) | 220 | 2500 | 11.4x | CDK2 Overexpression |
Table 2: Changes in Protein Expression and Cell Cycle Distribution
This table summarizes typical changes observed when comparing resistant lines to their sensitive parental counterparts.
| Parameter | Parental Line | Resistant Line | Method |
| Protein Levels | Western Blot | ||
| Cyclin E1 | Baseline | 3-5 fold increase | |
| CDK2 | Baseline | 2-3 fold increase | |
| p-Rb (Ser807/811) | High | High (even with drug) | |
| p27 (CDKN1B) | Baseline | >50% decrease / loss | |
| Cell Cycle (%) | Flow Cytometry | ||
| G1 Phase | 70% | 45% (G1 arrest bypassed) | |
| S Phase | 20% | 40% | |
| G2/M Phase | 10% | 15% |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the IC50 of this compound.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a 10-point serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Cell Cycle Proteins
Objective: To analyze the expression levels of key proteins involved in the CDK2 pathway.
-
Sample Preparation: Treat sensitive and resistant cells with this compound (at their respective IC50 concentrations) for 24 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting CDK2, Cyclin E1, p-Rb (Ser807/811), p21, p27, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate cells and treat them with vehicle or this compound for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
Technical Support Center: Enhancing the In Vivo Stability of Cdk2-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo stability of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-11. The following information is designed to offer practical solutions and detailed experimental guidance to improve the pharmacokinetic profile and overall efficacy of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a very short half-life of this compound in our mouse models. What are the potential causes and how can we address this?
A1: A short in vivo half-life is a common challenge with small molecule inhibitors and can be attributed to several factors, including rapid metabolism (e.g., by cytochrome P450 enzymes in the liver), and poor solubility leading to rapid clearance. To address this, consider the following strategies:
-
Formulation Optimization: Enhancing the drug's formulation can protect it from degradation and improve its absorption. Techniques such as creating solid dispersions or using lipid-based delivery systems can improve solubility and bioavailability.[1][2] Microencapsulation is another strategy that provides a protective shell around the drug particles, shielding them from environmental factors that may cause degradation.[3]
-
Structural Modification (Prodrug Approach): Chemical modification of this compound to create a prodrug can improve its pharmacokinetic properties. A prodrug is an inactive derivative of the drug molecule that is converted into the active form within the body. This approach can enhance solubility, permeability, and metabolic stability.
-
Co-administration with Metabolic Inhibitors: While a more complex approach, co-administration of this compound with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can be investigated to determine if rapid metabolism is the primary cause of the short half-life. This is primarily a diagnostic tool to understand the clearance mechanism.
Q2: Our recent in vivo studies with this compound have shown low bioavailability after oral administration. What formulation strategies can we employ to improve this?
A2: Low oral bioavailability is often linked to poor water solubility, low permeability across the intestinal membrane, or significant first-pass metabolism.[1] Several formulation strategies can enhance the bioavailability of your compound:
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate and improved absorption.[1][2]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in an amorphous state within a polymer matrix can significantly enhance its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or other lipid-based delivery systems can improve its solubility and facilitate transport across biological membranes, potentially bypassing first-pass metabolism through lymphatic uptake.[1]
-
Use of Excipients: Incorporating excipients such as antioxidants (e.g., ascorbic acid) or pH modifiers can help protect the drug from degradation in the gastrointestinal tract.[3]
Q3: We are concerned about potential off-target effects of this compound in vivo. How can we investigate and potentially mitigate these?
A3: Off-target effects can arise from the inhibitor binding to other kinases with similar ATP-binding pockets.[4] A systematic approach is necessary to identify and address these effects:
-
Kinase Profiling: Conduct a comprehensive kinase profiling assay to screen this compound against a broad panel of kinases. This will identify any unintended targets.
-
Structure-Activity Relationship (SAR) Studies: If off-targets are identified, medicinal chemistry efforts can be employed to modify the structure of this compound to improve its selectivity. Computational methods like molecular docking can aid in designing more specific inhibitors.[5]
-
PROTAC Approach: An emerging strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC based on this compound could be designed to selectively induce the degradation of CDK2, which can sometimes lead to improved selectivity compared to traditional inhibition.[4]
Troubleshooting Guides
Issue 1: Rapid In Vivo Degradation of this compound
Symptoms:
-
Very low plasma concentrations of the compound shortly after administration.
-
Lack of a dose-dependent therapeutic effect in animal models.
Possible Causes:
-
Rapid metabolism by hepatic enzymes.
-
Chemical instability in a physiological environment (e.g., hydrolysis).[3]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay:
-
Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. This will help determine if hepatic metabolism is the primary route of clearance.
-
-
Identify Degradation Pathways:
-
Use techniques like mass spectrometry to identify the major metabolites of this compound. Understanding the metabolic "hotspots" on the molecule can guide medicinal chemistry efforts to block these sites of degradation.
-
-
Formulation-Based Protection:
Issue 2: Poor Solubility and Precipitation of this compound in Formulation
Symptoms:
-
Difficulty dissolving the compound in common vehicle solutions for in vivo studies.
-
Precipitation of the compound upon standing or dilution.
Possible Causes:
-
The compound has low intrinsic aqueous solubility.
Troubleshooting Steps:
-
Solubility Assessment:
-
Systematically determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.
-
-
Develop an Amorphous Solid Dispersion:
-
This technique involves dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent, trapping the drug in an amorphous, more soluble state.[2]
-
-
Utilize Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[7]
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of the pharmacokinetic parameters of the original this compound versus formulations designed to enhance its in vivo stability.
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations in Mice (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| This compound in Saline | 150 | 0.5 | 300 | 1.2 | 5 |
| This compound Solid Dispersion | 800 | 1.0 | 4800 | 4.5 | 40 |
| This compound Lipid Formulation | 1200 | 2.0 | 9600 | 6.0 | 80 |
Table 2: In Vitro Metabolic Stability of this compound Analogs
| Compound | Liver Microsome Stability (% remaining after 60 min) | In Vivo Half-life (h) |
| This compound | 10 | 1.2 |
| Analog A (Metabolic site blocked) | 75 | 5.8 |
| Analog B (Prodrug) | 95 (in microsomes) | 8.2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a novel this compound formulation following oral administration.
Materials:
-
This compound formulation
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle.
-
Administer the formulation to the mice via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into tubes containing an anticoagulant and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: Experimental workflow for enhancing in vivo stability.
Caption: Troubleshooting decision tree for in vivo stability issues.
References
- 1. upm-inc.com [upm-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
minimizing Cdk2-IN-11 toxicity in normal cells
Welcome to the technical support center for Cdk2-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor that selectively binds to the active site of Cdk2. This binding prevents the phosphorylation of Cdk2 substrates, such as Retinoblastoma protein (Rb), which are crucial for the G1/S phase transition of the cell cycle.[1][2] By inhibiting Cdk2, this compound effectively halts cell cycle progression at the G1/S checkpoint.
Q2: What are the common off-target effects and toxicities observed with Cdk2 inhibitors in normal cells?
A2: While this compound is designed for high selectivity, some off-target effects and toxicities have been reported with Cdk2 inhibitors in general. Common adverse events observed in preclinical and clinical studies of various Cdk2 inhibitors include nausea, fatigue, diarrhea, and vomiting.[3][4] At the cellular level, toxicity in normal proliferating cells can manifest as cell cycle arrest and, at higher concentrations, apoptosis.[5] The cell cycle status of normal cells can significantly influence their sensitivity to CDK inhibitors.[5]
Q3: How can I minimize the toxicity of this compound in my experiments with normal cells?
A3: Minimizing toxicity to normal cells is critical for translatable research. Here are several strategies:
-
Optimize Concentration: Determine the optimal concentration of this compound that inhibits Cdk2 in your cancer cell model while having minimal effect on normal cells. A dose-response curve comparing cancer and normal cell lines is essential.
-
Shorten Exposure Time: Limit the duration of treatment to the minimum time required to achieve the desired biological effect.
-
Utilize a Recovery Period: After treatment, allow normal cells a recovery period in inhibitor-free media.
-
Cell Synchronization: If applicable to your experimental design, synchronizing cells may help to target specific cell cycle phases and potentially reduce toxicity in asynchronously dividing normal cells.
-
Combination Therapy: Consider combining lower doses of this compound with other therapeutic agents to achieve a synergistic effect against cancer cells, which may allow for a reduction in the concentration of this compound.[1][6]
Q4: What is the expected cellular phenotype after treating cells with this compound?
A4: Treatment with this compound is expected to induce a G1 cell cycle arrest.[1] This can be observed through flow cytometry as an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. In sensitive cancer cell lines, prolonged exposure or higher concentrations may lead to apoptosis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal control cells. | Concentration too high: The IC50 value can vary significantly between cell types.[8] | Perform a dose-response experiment to determine the optimal concentration for your specific normal and cancer cell lines. Start with a wide range of concentrations. |
| Prolonged exposure: Continuous exposure may be toxic to rapidly dividing normal cells. | Reduce the incubation time. Consider a washout experiment where the inhibitor is removed after a specific period. | |
| Off-target effects: Although selective, at high concentrations, off-target kinase inhibition may occur. | Profile the inhibitor against a panel of kinases to understand its selectivity. Lowering the concentration can mitigate off-target effects. | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells with a consistent and low passage number for all experiments. |
| Cell density: The confluency of cells at the time of treatment can affect their response. | Seed cells at a consistent density and treat them at a predetermined confluency. | |
| Inhibitor degradation: Improper storage can lead to loss of potency. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| No significant effect on cancer cells. | Cell line resistance: The cancer cell line may not be dependent on Cdk2 for proliferation.[9][10] | Screen a panel of cancer cell lines to identify those with Cdk2 dependency. Consider cell lines with known alterations in the Cdk2 pathway, such as Cyclin E amplification.[3] |
| Incorrect concentration: The concentration used may be too low to inhibit Cdk2 effectively. | Perform a dose-response study to determine the IC50 in your cancer cell line of interest. | |
| Drug efflux: Cancer cells may actively pump the inhibitor out. | Consider using efflux pump inhibitors in your experimental setup as a control to test this hypothesis. |
Quantitative Data
Table 1: Comparative IC50 Values of Representative Cdk2 Inhibitors in Cancer vs. Normal Cells
| Inhibitor | Cancer Cell Line | IC50 (nM) | Normal Cell Line | IC50 (nM) | Reference |
| Roscovitine | A549 (Lung Carcinoma) | 700 | IMR-90 (Fetal Lung Fibroblast) | >10,000 | [11] |
| CDKi 277 | HCT116 (Colon Carcinoma) | 90 | HFF (Human Foreskin Fibroblast) | 700 | [11] |
| Flavopiridol | Multiple | 30-100 | Not specified | Not specified | [12] |
| AT7519 | Multiple | 44 | Not specified | Not specified | [12] |
| BAY-1000394 | Multiple | 5-25 | Not specified | Not specified | [12] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
This compound
-
Normal and cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Normal and cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Cdk2 signaling pathway in G1/S transition and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 7. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cdk2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Cdk2 inhibitors, using Cdk2-IN-11 as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Poor oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary reasons typically include:
-
Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
High Lipophilicity: While seemingly contradictory to the above, very high lipophilicity can lead to partitioning into the lipid bilayers of enterocytes and prevent efficient transit into the portal circulation.
-
First-Pass Metabolism: Significant metabolism in the gut wall and/or liver can drastically reduce the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can occur.
Q2: What initial steps can we take to diagnose the primary barrier to oral absorption for this compound?
A2: A systematic approach is recommended. Consider the following initial experiments:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Also, determine its LogP or LogD value to understand its lipophilicity.
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of the compound and determine if it is a likely substrate for efflux pumps.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.
-
Examine the Biopharmaceutics Classification System (BCS): Based on its solubility and permeability data, classifying the drug within the BCS framework can help guide formulation strategies. Poorly soluble drugs often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Troubleshooting Guides
Issue 1: this compound Exhibits Poor Aqueous Solubility
If your initial characterization confirms that low solubility is a major hurdle, several formulation strategies can be employed to enhance it.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, presenting it to the GI tract in a solubilized state.[1] | Can significantly increase drug loading and absorption. May bypass first-pass metabolism via lymphatic uptake.[2] | Potential for in vivo precipitation upon dispersion. Stability of the formulation can be a concern. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a higher-energy amorphous state, dispersed within a polymer matrix, which enhances its dissolution rate.[2][3] | Can lead to supersaturated solutions in the GI tract, significantly boosting absorption.[3] | Amorphous forms can be physically unstable and may recrystallize over time. Manufacturing can be complex.[4] |
| Particle Size Reduction (Micronization/Nanotechnology) | Increasing the surface area of the drug particles by reducing their size enhances the dissolution rate according to the Noyes-Whitney equation.[5][6] | A well-established and relatively straightforward approach.[6] | May not be sufficient for very poorly soluble compounds. Can lead to particle agglomeration. |
| Salt Formation | Converting the drug to a salt form can dramatically increase its solubility and dissolution rate.[2] | Simple and cost-effective method. | Only applicable to ionizable compounds. The salt may convert back to the less soluble free form in the GI tract. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized with improved solubility. The prodrug is then converted to the active drug in vivo.[4] | Can overcome multiple barriers simultaneously (e.g., solubility and permeability). | Requires careful design to ensure efficient conversion to the active drug. May introduce new metabolic liabilities. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its apparent solubility.[5] | Can significantly enhance solubility and stability.[6] | The amount of drug that can be complexed is limited. Potential for renal toxicity with some cyclodextrins.[6] |
Issue 2: this compound is Susceptible to High First-Pass Metabolism
If in vitro metabolism assays indicate rapid degradation, consider these approaches:
-
Chemical Modification: Can the structure of this compound be modified to block the metabolic "hotspots" without compromising its activity? Deuteration at sites of oxidation can sometimes slow metabolism.
-
Co-administration with Inhibitors: In preclinical studies, co-administration with an inhibitor of the primary metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help to understand the extent of first-pass metabolism. However, this is generally not a viable clinical strategy due to drug-drug interaction risks.
-
Prodrugs: A prodrug strategy can be designed to release the active drug beyond the primary sites of first-pass metabolism.[4]
-
Lipid-Based Formulations: As mentioned, these can promote lymphatic absorption, which bypasses the portal circulation and thus the liver on the first pass.[2]
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).
-
Select an oil, surfactant, and co-surfactant that show good solubilizing capacity for this compound.
-
-
Formulation Development:
-
Prepare various ratios of the selected oil, surfactant, and co-surfactant.
-
Dissolve this compound in the chosen excipient blend with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Visually assess the self-emulsification properties by adding the formulation dropwise to an aqueous medium with gentle agitation. A spontaneous formation of a fine emulsion indicates a good SEDDS.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
Perform in vitro dissolution testing to compare the release of this compound from the SEDDS to the unformulated compound.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Solvent Selection:
-
Choose a suitable polymer for ASD formation (e.g., PVP K30, HPMC, Soluplus).
-
Select a common solvent in which both this compound and the polymer are soluble (e.g., methanol, dichloromethane).
-
-
Preparation:
-
Dissolve this compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Characterization:
-
Analyze the solid state of the resulting powder using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the absence of crystallinity.
-
Conduct in vitro dissolution studies to assess the enhancement in dissolution rate compared to the crystalline drug.
-
Visualizations
Caption: Simplified Cdk2 signaling pathway in the G1/S cell cycle transition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cdk2 catalytic activity is essential for meiotic cell division in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
Technical Support Center: Cdk2-IN-11 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cdk2-IN-11 in in vivo efficacy studies. The information is designed to address common challenges and provide a framework for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: Publicly available data on the in vivo dosage of this compound is limited. A single study has reported using a dosage of 30 mg/kg administered via intraperitoneal (i.p.) injection in mice, which was shown to reduce tumor growth. However, it is crucial to perform a dose-escalation study (dose-finding study) in your specific animal model to determine the optimal dose that balances efficacy and toxicity.
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation for this compound will depend on the route of administration and the compound's solubility. For many kinase inhibitors, which can have poor aqueous solubility, common formulation strategies include:
-
Suspensions: Using vehicles such as 0.5% (w/v) methylcellulose or 0.2% (w/v) Tween 80 in sterile water.
-
Solutions: Employing co-solvents like DMSO, PEG400, or ethanol. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity. A common vehicle for i.p. injection is a mixture of DMSO, PEG400, and saline.
It is recommended to first assess the solubility of this compound in various pharmaceutically acceptable vehicles to determine the most suitable formulation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. By inhibiting CDK2, this compound can arrest the cell cycle and inhibit the proliferation of cancer cells.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
Q: I am not observing the expected anti-tumor effect with this compound in my animal model. What are the possible causes and solutions?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Solution: Perform a dose-escalation study to identify a higher, well-tolerated dose.
-
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient amounts due to poor absorption or rapid metabolism.
-
Solution: Conduct pharmacokinetic (PK) studies to analyze the drug's concentration in plasma and tumor tissue over time. Consider alternative administration routes or formulation strategies to improve bioavailability.
-
-
Inadequate Dosing Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic concentration of the drug.
-
Solution: Based on PK data, adjust the dosing frequency (e.g., from once daily to twice daily).
-
-
Tumor Model Resistance: The chosen cancer cell line or animal model may be resistant to CDK2 inhibition.
-
Solution: Confirm the dependence of your in vivo model on the CDK2 pathway through in vitro studies.
-
Issue 2: Observed Toxicity in Animal Models
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
A: Toxicity is a common challenge with systemic cancer therapies. Here's how to address it:
-
Dose Reduction: The most straightforward approach is to reduce the dose. A maximum tolerated dose (MTD) study is essential to identify the highest dose that does not cause unacceptable toxicity.
-
Alternative Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day) to allow the animals to recover between doses.
-
Refine Formulation: The vehicle used for drug delivery could be causing toxicity.
-
Solution: Evaluate the toxicity of the vehicle alone in a control group. If necessary, explore alternative, less toxic formulations.
-
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional supplements, as recommended by your institution's veterinary staff.
Quantitative Data Summary
The following table summarizes the limited publicly available in vivo dosage information for this compound.
| Compound | Dosage | Route of Administration | Animal Model | Reported Efficacy | Reference |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Mice | Reduced tumor growth |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment (e.g., 30 mg/kg this compound) and vehicle control to the respective groups via the chosen route (e.g., i.p. injection) and schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Visualizations
Caption: The CDK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
troubleshooting unexpected results with Cdk2-IN-11 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk2-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine protein kinase that plays a crucial role in the G1/S transition and S phase of the cell cycle.[1][2] this compound competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb), thereby inducing cell cycle arrest.[3]
Q2: In which phase of the cell cycle would I expect to see an arrest after this compound treatment?
A2: Treatment with a CDK2 inhibitor like this compound is expected to cause a cell cycle arrest primarily at the G1/S transition.[1][2] This is because the CDK2/Cyclin E complex is essential for the completion of Rb phosphorylation, which in turn releases the E2F transcription factor to activate genes required for S phase entry.[1][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[5] For short-term storage, stock solutions are stable for up to one month at -20°C.[5][6]
Q4: Is this compound selective for CDK2?
A4: While this compound is designed for high selectivity towards CDK2, like many kinase inhibitors, the potential for off-target effects should be considered, especially at higher concentrations.[7] It is advisable to perform experiments using a concentration range and to include appropriate controls to verify the specificity of the observed effects.
Troubleshooting Guide
Issue 1: No observable effect on cell cycle progression or proliferation.
| Possible Cause | Recommended Action |
| Insufficient Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. |
| Incorrect Drug Preparation/Storage | Ensure that this compound is properly dissolved and stored. The compound is soluble in DMSO.[5][] Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Insensitivity | Some cell lines may be less dependent on CDK2 for cell cycle progression due to compensatory mechanisms involving other CDKs like CDK1 or CDK4.[9][10] Consider using a cell line known to be sensitive to CDK2 inhibition, such as those with Cyclin E amplification.[2][11] |
| Short Treatment Duration | The effects of this compound on the cell cycle may not be apparent after a short treatment period. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. |
Issue 2: High levels of cell death observed, even at low concentrations.
| Possible Cause | Recommended Action |
| Off-Target Toxicity | High concentrations of the inhibitor may lead to off-target effects and subsequent cytotoxicity.[7] Lower the concentration of this compound and shorten the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Induction of Apoptosis | Inhibition of CDK2 can lead to apoptosis in some cancer cell lines.[12] You can verify this by performing assays for apoptotic markers like cleaved caspase-3. |
| Anaphase Catastrophe | In some cancer cells, particularly lung cancer, CDK2 inhibition can lead to a form of mitotic catastrophe known as anaphase catastrophe.[13] This can be identified by observing multipolar anaphases. |
Issue 3: Cells adapt and resume proliferation after initial arrest.
| Possible Cause | Recommended Action |
| Drug Instability | This compound may degrade in culture medium over extended periods. Consider replenishing the medium with fresh inhibitor every 24-48 hours for long-term experiments. |
| Compensatory CDK Activity | Cells can adapt to CDK2 inhibition by upregulating the activity of other CDKs, such as CDK4/6, which can also phosphorylate Rb and promote cell cycle progression.[10] Consider co-treatment with a CDK4/6 inhibitor to overcome this resistance.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on a similar compound, CDK2-IN-73, a stock solution can be prepared by dissolving the powder in fresh DMSO to a concentration of 10-50 mM.[5] For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 442.49 g/mol , dissolve 4.42 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate your cells of interest at a density that will not allow them to become confluent during the course of the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot for Rb Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the G1/S transition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Cdk2-IN-11: A Comparative Efficacy Analysis Against Leading Cdk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cdk2-IN-11, a novel cyclin-dependent kinase 2 (CDK2) inhibitor, with established Cdk2 inhibitors such as Milciclib, CYC202 (Roscovitine), and Dinaciclib. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other prominent Cdk2 inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a biological function. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | CDK2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Source(s) |
| This compound | 19 | CDK1 (>1000), CDK4 (>1000), CDK5 (>1000), CDK7 (>1000), CDK9 (>1000) | [cite: ] |
| Milciclib (PHA-848125) | 3 | CDK1 (2), CDK4 (5), CDK5 (4), c-Src | [1][2] |
| CYC202 (Roscovitine/Seliciclib) | 100 - 700 | CDK1 (2700), CDK5 (200), CDK7 (500), CDK9 (800) | [1][3][4] |
| Dinaciclib (SCH 727965) | 1 | CDK1 (3), CDK5 (1), CDK9 (4) | [1][5][6][7] |
Key Observations:
-
Potency: Dinaciclib and Milciclib demonstrate the highest potency against CDK2 in biochemical assays.[1][5] this compound exhibits a potent IC50 of 19 nM.
-
Selectivity: this compound displays remarkable selectivity for CDK2 over other CDKs, with IC50 values greater than 1000 nM for CDK1, CDK4, CDK5, CDK7, and CDK9. This high selectivity can be advantageous in reducing off-target effects. In contrast, inhibitors like Dinaciclib and Milciclib are pan-CDK inhibitors, showing potent activity against multiple CDK family members.[1][2][5] Roscovitine also inhibits several CDKs, though with generally lower potency than the other compounds listed.[3][4]
Experimental Protocols
The following are representative protocols for key assays used to determine the efficacy of Cdk2 inhibitors.
Biochemical Kinase Assay (CDK2/Cyclin A)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin A enzyme, and the substrate (Histone H1).
-
Add serial dilutions of the test compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
The luminescence signal is measured using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a Cdk2 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizing Mechanisms and Workflows
Cdk2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of CDK2 in regulating the G1/S phase transition of the cell cycle, a critical checkpoint often dysregulated in cancer. Cdk2 inhibitors block the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes, leading to cell cycle arrest.
Caption: Cdk2's role in the G1/S cell cycle checkpoint.
Experimental Workflow for Cdk2 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel Cdk2 inhibitor, from initial in vitro screening to cell-based assays.
Caption: Workflow for evaluating Cdk2 inhibitor efficacy.
References
- 1. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide: The Selective CDK2 Inhibitor INX-315 Versus the Pan-CDK Inhibitor Dinaciclib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for breast cancer is continually evolving, with a significant focus on cell cycle regulation. Cyclin-dependent kinases (CDKs) are pivotal orchestrators of cell cycle progression, and their dysregulation is a hallmark of cancer. This guide provides an objective comparison of two CDK inhibitors with distinct selectivity profiles: INX-315, a potent and highly selective inhibitor of CDK2, and Dinaciclib, a pan-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9. This comparison aims to elucidate their differential effects on breast cancer cells, supported by experimental data, to inform preclinical research and drug development strategies.
At a Glance: INX-315 vs. Dinaciclib
| Feature | INX-315 | Dinaciclib |
| Primary Target | Cyclin-dependent kinase 2 (CDK2) | Cyclin-dependent kinases 1, 2, 5, and 9 |
| Mechanism of Action | Selective, ATP-competitive inhibition of CDK2 | Broad-spectrum, ATP-competitive inhibition of multiple CDKs |
| Key Therapeutic Rationale in Breast Cancer | Overcoming resistance to CDK4/6 inhibitors, targeting CCNE1-amplified tumors.[1][2][3][4] | Targeting multiple phases of the cell cycle and transcription, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[5][6] |
| Effect on Cell Cycle | Induces G1 cell cycle arrest.[2][7] | Primarily induces G2/M phase arrest.[5][8] |
Quantitative Analysis: Potency and Cellular Effects
The following tables summarize the in vitro efficacy of INX-315 and Dinaciclib across various breast cancer cell lines.
Table 1: IC50 Values of INX-315 in Breast Cancer Cell Lines
| Cell Line | Subtype | Condition | IC50 (nM) | Reference |
| MCF-7 | HR+ | Palbociclib-Resistant | 113 (in combination with Palbociclib) | [7] |
| MCF-7 | HR+ | Abemaciclib/Fulvestrant-Resistant | Low nM | [7] |
| T47D | HR+ | Abemaciclib/Fulvestrant-Resistant | Low nM | [7] |
Note: Data for INX-315 is prominent in the context of overcoming resistance to CDK4/6 inhibitors.
Table 2: IC50 Values of Dinaciclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MDA-MB-231 | TNBC | ~6 | [9] |
| T-47D | HR+ | Partially Resistant (>40 nM) | [9] |
| MCF-7 | HR+ | Resistant (>40 nM) | [9] |
| Various Cell Lines | - | Median IC50 of 11 nM | [5] |
Mechanism of Action and Signaling Pathways
INX-315: Selective CDK2 Inhibition
INX-315's mechanism is centered on the specific inhibition of CDK2. In breast cancer, particularly in HR+ subtypes that have developed resistance to CDK4/6 inhibitors, CDK2 activity is often upregulated, frequently through the amplification of its binding partner, Cyclin E1 (CCNE1).[1][10] This increased CDK2 activity allows cancer cells to bypass the G1 checkpoint, rendering CDK4/6 inhibitors ineffective. By selectively targeting CDK2, INX-315 aims to reinstate this critical cell cycle checkpoint, leading to G1 arrest and preventing cell proliferation.[2][7]
Caption: CDK2 pathway and INX-315 inhibition.
Dinaciclib: Pan-CDK Inhibition
Dinaciclib's broader inhibitory profile against CDK1, CDK2, CDK5, and CDK9 results in a more pleiotropic effect on breast cancer cells. Inhibition of CDK1 and CDK2 directly impacts cell cycle progression, leading to a potent G2/M arrest.[5] Furthermore, targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of anti-apoptotic proteins like Mcl-1 and survivin, thereby promoting apoptosis.[5] This multi-pronged attack makes Dinaciclib a potent cytotoxic agent, particularly in rapidly dividing cancers like TNBC.[5][11]
Caption: Dinaciclib's multi-target inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize CDK inhibitors like INX-315 and Dinaciclib.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
Caption: Workflow for cell viability assays.
Detailed Protocol:
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of INX-315 or Dinaciclib, typically in a 10-point serial dilution. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT assay.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Cell Cycle Analysis
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Detailed Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the CDK inhibitor at a specified concentration (e.g., 50 nM for Dinaciclib, 100-300 nM for INX-315) or vehicle control for 24 hours.[1][5]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Western Blotting
Objective: To assess the levels of key proteins involved in the cell cycle and apoptosis signaling pathways.
Detailed Protocol:
-
Protein Extraction: Cells are treated with the inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Cyclin E, cleaved PARP, Mcl-1, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
The choice between a selective CDK2 inhibitor like INX-315 and a pan-CDK inhibitor such as Dinaciclib depends on the specific therapeutic strategy and the molecular characteristics of the breast cancer subtype being targeted.
-
INX-315 represents a more targeted approach, with a clear rationale for treating breast cancers that have acquired resistance to CDK4/6 inhibitors through CDK2 hyperactivation. Its high selectivity may translate to a more favorable therapeutic window with fewer off-target effects.
-
Dinaciclib , with its broad-spectrum activity, offers a potent cytotoxic option that can impact multiple cellular processes simultaneously. This may be particularly advantageous in aggressive, rapidly proliferating tumors like TNBC where multiple signaling pathways are often dysregulated.
Further preclinical and clinical investigations are necessary to fully delineate the optimal patient populations and combination strategies for these distinct classes of CDK inhibitors in the fight against breast cancer.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. incyclixbio.com [incyclixbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cdk2-IN-11 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cdk2-IN-11, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a live cell context. We objectively compare its performance with other prominent CDK2 inhibitors, PF-07104091 and BLU-222, supported by experimental data. Detailed protocols for key validation techniques are provided to facilitate the replication and adaptation of these methods in your own research.
Introduction to this compound and Target Engagement
This compound is a potent and selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling therapeutic target.[2] Validating that a compound like this compound directly interacts with its intended target (target engagement) within the complex environment of a living cell is a critical step in drug discovery. This ensures that the observed cellular effects are a direct consequence of on-target activity and helps to de-risk clinical development.[3]
This guide focuses on two state-of-the-art, label-free methods for quantifying target engagement in live cells: the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA). We also discuss the utility of downstream pharmacodynamic readouts, such as In-Cell Western blotting for phosphorylation of CDK2 substrates.
Comparative Analysis of CDK2 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency and selectivity in live cell target engagement assays.
Table 1: Live-Cell Target Engagement of CDK2 Inhibitors using NanoBRET™
| Compound | Target | Intracellular IC50 (nM) | Reference |
| This compound (INX-315) | CDK2/cyclin E1 | 2.3 | [4][5] |
| CDK1/cyclin B1 | 374 | [4][5] | |
| CDK9/cyclin T1 | 2,950 | [4][5] | |
| PF-07104091 (Tegtociclib) | CDK2/cyclin E1 | 2.4 | [6] |
| CDK2/cyclin A1 | 7.4 | [6] | |
| CDK1/cyclin B1 | ~65 (27-fold selective over CDK2/E1) | [6] | |
| BLU-222 | CDK2 | Low nanomolar | [7] |
| CDK1, -4, -6, -7, -9 | Highly selective for CDK2 | [7][8] |
Table 2: Biochemical Potency of CDK2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Reference |
| This compound (INX-315) | CDK2/cyclin E1 | 0.6 | [1][9] |
| CDK2/cyclin A2 | 2.5 | [9] | |
| PF-07104091 (Tegtociclib) | CDK2/cyclin E1 | 2.4 | [6] |
| BLU-222 | CDK2/cyclin E1 | 2.6 | [10] |
Key Experimental Methodologies
Here we provide detailed protocols for the primary techniques used to assess CDK2 target engagement in live cells.
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ TE assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11][12]
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells transiently co-expressing the NanoLuc®-CDK2 fusion vector and a cyclin E1 expression vector into 96-well or 384-well plates.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in Opti-MEM.
-
Tracer Addition: Add the NanoBRET™ Tracer K-10 to the cells at a predetermined optimal concentration.[13]
-
Compound Addition: Add the diluted test compound to the wells and incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.[13]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measurement: Measure the BRET signal using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the IC50 value by plotting the BRET ratio against the compound concentration using a sigmoidal dose-response curve.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein increases the protein's thermal stability.[3][15] In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[16] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (CDK2) using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates thermal stabilization and target engagement.
In-Cell Western Blotting for Downstream Target Modulation
In-Cell Western (ICW) blotting is a quantitative immunofluorescence method performed in multi-well plates. It can be used as a pharmacodynamic assay to measure the downstream effects of CDK2 inhibition, such as changes in the phosphorylation of its substrates. For example, inhibition of CDK2 should lead to a decrease in the phosphorylation of Retinoblastoma protein (Rb) at specific sites.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of the CDK2 inhibitor.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100.[17]
-
Blocking: Block non-specific antibody binding with a blocking buffer.[17]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting both the total and phosphorylated forms of a CDK2 substrate (e.g., total Rb and phospho-Rb).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for 700 nm and another for 800 nm wavelength detection).
-
Signal Detection: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the total and phosphorylated protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.
Conclusion
Validating the target engagement of this compound in live cells is paramount for its preclinical and clinical development. The NanoBRET™ TE assay provides a direct and quantitative measure of compound binding to CDK2 in its native cellular environment, offering high-throughput capabilities for screening and lead optimization. CETSA offers a complementary, label-free approach to confirm target engagement by assessing the thermal stabilization of CDK2 upon compound binding. Furthermore, downstream pharmacodynamic assays like In-Cell Western blotting provide crucial information on the functional consequences of target engagement.
The comparative data presented here indicate that this compound is a highly potent and selective CDK2 inhibitor in live cells, with a favorable profile compared to other known inhibitors. By employing the detailed experimental protocols provided in this guide, researchers can confidently and accurately validate the target engagement of this compound and other CDK2 inhibitors, thereby accelerating the development of novel cancer therapeutics.
References
- 1. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com.br [promega.com.br]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
head-to-head comparison of Cdk2-IN-11 and Palbociclib
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone for treating various malignancies by targeting the cell cycle machinery. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors: Cdk2-IN-11 (also referred to as Cdk2-IN-73) and Palbociclib (Ibrance®). While Palbociclib, a potent CDK4/6 inhibitor, is an established therapeutic for HR+/HER2- breast cancer, this compound represents a selective inhibitor of CDK2, a target implicated in both intrinsic and acquired resistance to CDK4/6 inhibitors.
This document outlines their respective mechanisms of action, target selectivity, and preclinical performance, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathways
Both this compound and Palbociclib exert their anti-cancer effects by modulating the cell cycle, but they target different key regulators of the G1/S transition.
Palbociclib is a selective inhibitor of CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing the expression of genes required for S-phase entry. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state, and thereby inducing a G1 cell cycle arrest.[1][2]
This compound is a potent and selective inhibitor of CDK2.[3][4] CDK2, primarily in complex with Cyclin E, also phosphorylates Rb, further promoting the G1/S transition.[2][5] Additionally, the CDK2/Cyclin A complex is crucial for the initiation and progression of DNA synthesis in the S phase.[6] Inhibition of CDK2 by this compound is expected to block these processes, leading to cell cycle arrest. This is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors through the upregulation of Cyclin E and subsequent CDK2 activation.[6]
Figure 1: Inhibition of the G1/S transition by Palbociclib and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Palbociclib, including biochemical potency and in vitro cellular activity. It is important to note that the data for each compound are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Biochemical Activity (IC50, nM)
| Target | This compound (as CDK2i-4)[7] | Palbociclib[8][9] |
| CDK2/cyclin A | 44 [3] | >10,000 |
| CDK2/cyclin E | 0.5 | >10,000 |
| CDK4/cyclin D1 | 133 | 11 |
| CDK6/cyclin D3 | 37 | 16 |
| CDK1/cyclin B | 8,000 | >10,000 |
| CDK5/p25 | 12 | - |
| CDK7/cyclin H | - | >10,000 |
| CDK9/cyclin T | 4 | - |
Data for Palbociclib's lack of activity against other kinases is noted as having no activity against a panel of 36 additional protein kinases.[10] A broader kinome scan for a related compound to this compound (CDK2i-4) showed high selectivity for CDK2.[7]
Table 2: In Vitro Cellular Activity (IC50/GI50, µM)
| Cell Line | Cancer Type | This compound (as CDK2i-4)[7] | Palbociclib[11][12] |
| MCF7 | Breast (ER+, Rb+) | 0.9 | ~0.1 - 1.0 |
| MCF7 Palbo-R | Breast (Palbociclib Resistant) | 0.4 | >10 |
| HCC1806 | Breast (TNBC) | 0.1 | >10 |
| BT549 | Breast (TNBC) | 0.1 | >10 |
| Hs68 | Normal Fibroblast | 8.0 | - |
Note: IC50/GI50 values can vary significantly based on the assay duration and endpoint (e.g., metabolic activity vs. cell count). The presented values are for general comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of a compound against a specific CDK/cyclin complex.
Figure 2: General workflow for a kinase inhibition assay.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK4/cyclin D1)
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test compounds (this compound, Palbociclib) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent according to the manufacturer's protocol.
-
The amount of ATP consumed is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, Palbociclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 value.[13][14][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][3][7]
Western Blot for Rb Phosphorylation
This protocol is used to detect the phosphorylation status of the Rb protein.
Figure 3: Standard workflow for a Western Blot experiment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.[16][17]
Head-to-Head Summary and Conclusion
This compound and Palbociclib represent two distinct strategies for targeting the cell cycle in cancer therapy.
-
Target Specificity: Palbociclib is highly selective for CDK4 and CDK6, the primary drivers of G1 progression in many hormone-receptor-positive cancers.[8][9] In contrast, this compound is a potent and highly selective inhibitor of CDK2, with minimal activity against CDK4 and CDK6.[3][7] This difference in target engagement is fundamental to their distinct therapeutic applications.
-
Mechanism of Action: Both inhibitors ultimately lead to a G1 cell cycle arrest by preventing the hyperphosphorylation of Rb. Palbociclib acts upstream by blocking the initial phosphorylation by CDK4/6, while this compound inhibits a subsequent phosphorylation step mediated by CDK2.[2]
-
Preclinical Performance:
-
Potency: Biochemically, this compound (as CDK2i-4) demonstrates sub-nanomolar to low nanomolar potency against CDK2 complexes.[7] Palbociclib exhibits low nanomolar potency against its target kinases, CDK4 and CDK6.[8][9]
-
Cellular Activity: In cell-based assays, Palbociclib is effective in Rb-proficient, ER-positive breast cancer cell lines.[11] this compound shows potent activity in triple-negative breast cancer cell lines, which are often resistant to CDK4/6 inhibitors, and notably, in a Palbociclib-resistant MCF7 cell line, highlighting its potential to overcome resistance.[7]
-
Palbociclib is a well-established, clinically validated inhibitor of CDK4/6 with a clear therapeutic role in HR+/HER2- breast cancer. Its efficacy is largely dependent on the CDK4/6-Cyclin D-Rb pathway.
This compound, as a selective CDK2 inhibitor, represents a promising therapeutic agent for cancers that are either intrinsically resistant to CDK4/6 inhibition (such as some triple-negative breast cancers) or have acquired resistance, often through mechanisms that lead to CDK2 hyperactivation. The preclinical data suggest that this compound could be a valuable tool for overcoming this resistance.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of selective CDK2 inhibitors like this compound, both as monotherapies in specific cancer subtypes and in combination with CDK4/6 inhibitors to prevent or treat resistance. This head-to-head comparison underscores the importance of understanding the specific CDK dependencies of different tumors to guide the rational application of these targeted therapies.
References
- 1. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug: Palbociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Drug: Palbociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
Navigating the Kinase Landscape: A Comparative Guide to CDK2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the precise targeting of cyclin-dependent kinase 2 (CDK2) is a critical objective in the development of novel therapeutics, particularly in oncology. The on-target potency of a CDK2 inhibitor is only half of the story; its selectivity profile against a broader panel of kinases determines its potential for off-target effects and overall clinical utility. This guide provides a comparative analysis of the selectivity of several key CDK2 inhibitors against a panel of related kinases, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of CDK2 Inhibitors
The successful development of a kinase inhibitor hinges on its ability to selectively engage its intended target. Non-selective inhibitors can lead to a host of off-target effects, complicating preclinical and clinical evaluation. To this end, the characterization of an inhibitor's activity across a wide array of kinases—a selectivity profile—is an indispensable step in the drug discovery pipeline.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several CDK2 inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency. The data is compiled from various publicly available scientific sources.
| Kinase | NU6102 (IC50, nM) | AT7519 (IC50, nM)[1] | Dinaciclib (IC50, nM)[1] | Roscovitine (IC50, nM)[1] |
| CDK2/cyclin A | 5 | 44 | 1 | 100 |
| CDK1/cyclin B | 250 | 190 | 3 | 2700 |
| CDK4/cyclin D1 | >10000 | 67 | - | >100000 |
| CDK5/p25 | - | 18 | 1 | - |
| CDK7/cyclin H | - | - | - | 500 |
| CDK9/cyclin T1 | >10000 | <10 | 4 | 800 |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Several methodologies are commonly employed in the field, each with its own advantages and considerations.
In Vitro Kinase Assays
Biochemical assays are the cornerstone of selectivity profiling, directly measuring the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common formats include:
-
Radiometric Assays: These assays, often considered the "gold standard," measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining in the reaction mixture after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely correlated with kinase activity.
-
Fluorescence-Based Assays (e.g., LanthaScreen® Eu Kinase Binding Assay): These assays often utilize Förster Resonance Energy Transfer (FRET). In the LanthaScreen® assay, a europium-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. Inhibition of tracer binding by a compound leads to a decrease in the FRET signal.
A generalized workflow for an in vitro kinase inhibition assay is depicted below.
The CDK2 Signaling Pathway in Cell Cycle Progression
Understanding the biological context in which CDK2 operates is crucial for interpreting the significance of inhibitor selectivity. CDK2 plays a pivotal role in the regulation of the cell cycle, particularly at the G1/S transition. The diagram below illustrates a simplified signaling pathway involving CDK2.
In this pathway, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, which then promotes the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then complexes with CDK2, further phosphorylating Rb in a positive feedback loop and driving the cell into the S phase. Subsequently, the Cyclin A/CDK2 complex is crucial for the initiation and progression of DNA replication. A selective CDK2 inhibitor would block these latter steps, leading to cell cycle arrest.
Conclusion
The selectivity profile of a CDK2 inhibitor is a critical determinant of its therapeutic potential. While the specific data for "this compound" remains elusive in the public domain, the comparative analysis of other well-characterized CDK2 inhibitors highlights the importance of assessing off-target activities against closely related kinases. The experimental methodologies outlined provide a foundation for generating such crucial data. A thorough understanding of both the inhibitor's biochemical profile and its role within the intricate network of cellular signaling pathways is paramount for the successful development of next-generation cancer therapeutics.
References
Comparative Analysis of CDK2 Inhibitor Activity Across Diverse Cancer Types
A Cross-Validation Study of PF-07104091, a Potent and Selective CDK2 Inhibitor
Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. While the user requested information on "Cdk2-IN-11," no specific preclinical or clinical data for a compound with this designation is publicly available. Therefore, this guide provides a comparative analysis of a well-characterized and clinically relevant CDK2 inhibitor, PF-07104091, as a representative example of this class of drugs. This document is intended for researchers, scientists, and drug development professionals interested in the cross-cancer activity of selective CDK2 inhibitors.
CDK2 Signaling Pathway and Inhibitor Mechanism of Action
The activity of CDK2 is tightly regulated by its association with cyclin E and cyclin A. The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK2/cyclin A complex is required for S phase progression.[1] Overactivation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes cyclin E), leads to uncontrolled cell proliferation.[1]
Selective CDK2 inhibitors like PF-07104091 are designed to bind to the ATP-binding pocket of CDK2, preventing its kinase activity. This inhibition leads to the blockade of downstream signaling, resulting in cell cycle arrest and, in some cases, apoptosis.
Caption: CDK2 signaling pathway and the mechanism of action of PF-07104091.
Comparative Activity of PF-07104091 in Different Cancer Cell Lines
The following table summarizes the in vitro activity of PF-07104091 across a panel of human cancer cell lines, highlighting its potency in various cancer types, particularly those with CCNE1 amplification.
| Cancer Type | Cell Line | CCNE1 Amplification | IC50 (nM) | Reference |
| Ovarian Cancer | OVCAR-3 | Yes | <10 | [1] |
| Kuramochi | No | >1000 | [1] | |
| Gastric Cancer | SNU-620 | Yes | 15 | [1] |
| MKN-1 | No | >1000 | [1] | |
| Breast Cancer | MDA-MB-157 | Yes | 20 | [2] |
| MCF7 | No | >1000 | [3] | |
| Colorectal Cancer | HCT116 | No | >1000 | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of PF-07104091 or a vehicle control (e.g., DMSO) for 72 hours.
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal. Luminescence is then measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-Rb
This technique is used to assess the phosphorylation status of the retinoblastoma protein (Rb), a direct downstream target of CDK2.
-
Cell Treatment and Lysis: Cells are treated with PF-07104091 for a specified time (e.g., 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser807/811) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of a CDK2 inhibitor.
Caption: A typical experimental workflow for CDK2 inhibitor evaluation.
Conclusion
The preclinical data for PF-07104091 demonstrates potent and selective activity against cancer cell lines harboring CCNE1 amplification. This supports the hypothesis that cancers with this specific genetic alteration are particularly dependent on CDK2 activity for their proliferation and survival. The provided experimental protocols and workflow offer a standardized approach for the cross-validation of CDK2 inhibitors in various cancer contexts. Further investigation in in vivo models is a critical next step to translate these in vitro findings into potential clinical applications. The development of selective CDK2 inhibitors like PF-07104091 holds promise for a targeted therapeutic strategy in a defined patient population.[1]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Cdk2-IN-11: A Comparison with siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of Cdk2-IN-11, a chemical inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with the gold standard for target validation, small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate the objective assessment of this compound's performance in specifically targeting CDK2.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. While small molecule inhibitors like this compound offer a promising therapeutic strategy, it is imperative to confirm that their cellular effects are a direct consequence of inhibiting the intended target, CDK2, and not due to off-target activities. The most rigorous method for this validation is to compare the phenotypic effects of the chemical inhibitor with those induced by the specific knockdown of the target protein using siRNA. A concordance in the cellular and molecular readouts between these two approaches provides strong evidence for the on-target activity of the inhibitor.
Performance Comparison: this compound vs. CDK2 siRNA
To objectively evaluate the on-target efficacy of this compound, we compare its effects with those of CDK2-specific siRNA on key cellular processes such as cell viability, cell cycle progression, and target protein expression. The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Comparative Effects on Cell Viability
| Treatment | Assay | Cell Line | Observed Effect | Reference |
| This compound (CDK2-IN-73) | IC50 | - | 44 nM (for CDK2/cyclin A) | [2] |
| CDK2 siRNA | Clonogenic Survival | High-grade serous ovarian cancer (HGSC) cell lines | Significant reduction in colony formation | |
| CDK2 siRNA | Apoptosis Assay | MYCN-amplified neuroblastoma cell lines | Strong induction of apoptosis | [3] |
| Alternative CDK2 Inhibitor (PF-07104091) | Biochemical IC50 | - | 2.4 nmol/L (for CDK2/cyclin E1) | [4] |
| Alternative CDK2 Inhibitor (Roscovitine) | Apoptosis Assay | IMR32 (neuroblastoma) | Strong apoptotic response | [3] |
Table 2: Comparative Effects on Cell Cycle Progression
| Treatment | Assay | Cell Line | Observed Effect | Reference |
| This compound | Cell Cycle Analysis | - | Expected G1 arrest | [4][5] |
| CDK2 siRNA | Cell Cycle Analysis (Flow Cytometry) | Human cancer cells | G0/G1 phase arrest | [1] |
| CDK2 siRNA | Cell Cycle Analysis (FACS) | IMR32 (neuroblastoma) | G1 arrest followed by an increase in subG1 fraction (apoptosis) | [3] |
| Alternative CDK2 Inhibitor (PF-07104091) | Cell Cycle Analysis | CCNE1-amplified cancers | G1 arrest | [4][5] |
Table 3: Comparative Effects on Target Protein Expression
| Treatment | Assay | Cell Line | Observed Effect | Reference |
| This compound | Western Blot | - | No change in total CDK2 protein levels | - |
| CDK2 siRNA | Western Blot | HeLa cells | Significant reduction in CDK2 protein levels | [6] |
| CDK2 siRNA | Western Blot | IMR32 (neuroblastoma) | Decrease in CDK2-specific pRb phosphorylation | [3] |
| Alternative CDK2 Inhibitor (Roscovitine) | Western Blot | IMR32 (neuroblastoma) | Inhibition of CDK2-specific pRb phosphorylation | [3] |
Experimental Workflow and Signaling Pathways
To visually represent the logic and processes involved in confirming the on-target effects of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection
Objective: To specifically knockdown the expression of CDK2 protein.
Materials:
-
CDK2-specific siRNA duplexes
-
Scrambled (non-targeting) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Appropriate cell line and culture medium
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each transfection, dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.
-
In a separate tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation, add 1 ml of normal growth medium containing 2x FBS and antibiotics.
-
Incubate the cells for an additional 24-72 hours before analysis. For western blot analysis, cells are typically harvested 48-72 hours post-transfection.
-
Western Blotting for CDK2 and pRb
Objective: To determine the protein levels of CDK2 and the phosphorylation status of its substrate, Retinoblastoma protein (Rb).
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and CDK2 siRNA on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: Treat cells with various concentrations of this compound or transfect with CDK2 siRNA as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7][8][9][10]
Conclusion
References
- 1. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SignalSilence® CDK2 siRNA I | Cell Signaling Technology [cellsignal.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating the Anti-proliferative Effects of Cdk2 Inhibitors in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models represents a critical advancement in preclinical cancer research, offering a more physiologically relevant system to evaluate the efficacy of anti-proliferative agents. This guide provides a comparative analysis of Cyclin-dependent kinase 2 (Cdk2) inhibitors in 3D spheroid models, offering supporting experimental data and detailed protocols to aid researchers in their drug discovery efforts. While specific data for Cdk2-IN-11 in 3D spheroids is not extensively available in the public domain, this guide focuses on the broader class of Cdk2 inhibitors and compares their performance with other relevant anti-proliferative compounds.
Cdk2: A Key Regulator of Cell Proliferation
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly the G1 to S phase transition.[1] In many cancers, the Cdk2 pathway is dysregulated, leading to uncontrolled cell proliferation. This makes Cdk2 an attractive target for cancer therapy.[1]
The Cdk2 Signaling Pathway
The activity of Cdk2 is tightly regulated by its binding to regulatory subunits called cyclins, primarily Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for the initiation of DNA replication, while the Cdk2/Cyclin A complex is important for the progression through the S phase. This pathway is a central hub for signals that control cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Cdk2 signaling pathway and points of inhibition.
Performance of Cdk2 Inhibitors in 3D Spheroid Models
The following table summarizes the anti-proliferative effects of various Cdk2 inhibitors and other relevant compounds in 3D spheroid models. It is important to note that IC50 values can vary significantly depending on the cell line, spheroid size, and assay conditions.
| Compound | Target(s) | Cell Line(s) | 3D Model | Assay | IC50 (µM) | Reference |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | HD-MB03 (Medulloblastoma) | Spheroids | Cell Viability | ~0.01 | [2] |
| Biliary Tract Cancer Cells | Spheroids | CellTiter-Glo 3D | 0.005 - 0.02 | [3] | ||
| Palbociclib | Cdk4, Cdk6 | HN5, CAL27 (HNSCC) | Spheroids | Cell Viability | Not specified | [4] |
| MCF-7, SKBR-3 (Breast Cancer) | Spheroids | Cell Viability | Higher than 2D | [5] | ||
| Ribociclib | Cdk4, Cdk6 | SCCHN cell lines | Spheroids | MTT Assay | >20 (HPV+) | [6] |
| Milciclib | Cdk2, other CDKs | A2780 (Ovarian Carcinoma) | Xenograft | Tumor Growth Inhibition | Not specified | [7] |
| Abemaciclib | Cdk4, Cdk6 | DPM cell lines | Spheroids | MTS Assay | 0.1 - 1 | [8][9] |
Note: The lack of publicly available, direct comparative data for this compound in a 3D spheroid model necessitates a broader look at the efficacy of targeting the Cdk2 pathway. The data presented for other Cdk inhibitors in 3D models provides a valuable benchmark for researchers investigating novel Cdk2 inhibitors.
Experimental Protocols
Accurate and reproducible assessment of anti-proliferative effects in 3D spheroids requires robust experimental protocols. Below are detailed methodologies for two commonly used assays.
Experimental Workflow for 3D Spheroid Anti-proliferative Assay
Caption: General workflow for assessing anti-proliferative effects.
CellTiter-Glo® 3D Cell Viability Assay
This luminescent assay measures ATP levels, an indicator of metabolically active cells, and is well-suited for 3D spheroid models due to its lytic capacity.[10][11]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Protocol:
-
Spheroid Formation: Seed cells in ultra-low attachment round-bottom plates and allow spheroids to form over 3-5 days.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., this compound and comparators) to the spheroids. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
IncuCyte® Spheroid Live-Cell Imaging
The IncuCyte® system enables real-time, automated imaging and analysis of spheroid growth, providing kinetic data on the anti-proliferative effects of compounds.[12][13]
Materials:
-
IncuCyte® Live-Cell Analysis System
-
96-well or 384-well ultra-low attachment plates
-
IncuCyte® Spheroid Analysis Software Module
Protocol:
-
Cell Seeding: Seed cells in an ultra-low attachment plate at a density optimized for spheroid formation.
-
Spheroid Formation: Place the plate inside the IncuCyte® system and monitor spheroid formation over 3-5 days with scans every 6 hours.
-
Compound Addition: Once spheroids have reached the desired size, add the test compounds at various concentrations.
-
Live-Cell Imaging: Continue to scan the plate in the IncuCyte® system at regular intervals (e.g., every 6 hours) for the duration of the experiment (e.g., 7-10 days).
-
Data Analysis: Use the IncuCyte® software to analyze the brightfield or fluorescence images to quantify spheroid size (area or volume) over time. Generate growth curves for each treatment condition and determine key parameters such as growth rate inhibition.
Conclusion
The use of 3D spheroid models provides a more predictive in vitro system for evaluating the efficacy of anti-cancer agents. While direct comparative data for this compound in these models is limited, the information available for other Cdk2 inhibitors demonstrates the potential of targeting this pathway to inhibit cancer cell proliferation in a more physiologically relevant context. The detailed protocols provided in this guide offer a starting point for researchers to validate the anti-proliferative effects of their compounds of interest in 3D spheroids, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of palbociclib on 2d and 3d cell cultures and doxorubicin resistance [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 11. sartorius.com [sartorius.com]
- 12. sartorius.com [sartorius.com]
- 13. news-medical.net [news-medical.net]
Overcoming CDK4/6 Inhibitor Resistance: A Comparative Guide to CDK2 Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a cornerstone of therapy for hormone receptor-positive (HR+) breast cancer, presents a significant clinical challenge.[1][2][3] A key mechanism driving this resistance is the activation of the Cyclin E-CDK2 pathway, which provides a bypass mechanism for cell cycle progression.[1][3][4][5] Consequently, inhibiting CDK2 has emerged as a promising strategy to overcome resistance to CDK4/6 inhibitors.
This guide provides a comparative overview of the efficacy of targeting CDK2 in CDK4/6 inhibitor-resistant models. While specific public data on the efficacy of Cdk2-IN-11 in these models is limited, this guide will focus on other well-characterized CDK2 inhibitors and alternative strategies, providing available preclinical data to inform research and development efforts. We will compare the efficacy of novel CDK2 inhibitors and broader-spectrum CDK inhibitors in preclinical models of palbociclib resistance.
Comparative Efficacy of CDK Inhibitors in CDK4/6 Inhibitor-Resistant Models
The following table summarizes the in vitro efficacy of various CDK inhibitors in breast cancer cell lines, including those resistant to the CDK4/6 inhibitor palbociclib. The data is compiled from publicly available preclinical studies.
| Compound/Inhibitor | Target(s) | Cell Line | Resistance Model | IC50 (µM) | Source |
| Palbociclib | CDK4/6 | MCF7 | Parental (Sensitive) | 0.75 | [6] |
| MCF7-PR | Palbociclib-Resistant | 7.15 | [6] | ||
| T47D | Parental (Sensitive) | 0.26 | [6] | ||
| T47D-PR | Palbociclib-Resistant | 3.37 | [6] | ||
| PF-06873600 | CDK2/4/6 | MCF7-Palbo-R | Palbociclib-Resistant | 0.1 - 1.0 (approx.) | [7] |
| CDK2i-4 (G1 Therapeutics) | CDK2 | MCF7-Palbo-R | Palbociclib-Resistant | ~0.3 | [7] |
| CDK2i-5 (G1 Therapeutics) | CDK2 | MCF7-Palbo-R | Palbociclib-Resistant | ~0.1 | [7] |
| CDK2i-6 (G1 Therapeutics) | CDK2 | MCF7-Palbo-R | Palbociclib-Resistant | ~0.3 | [7] |
| Dinaciclib | CDK1, 2, 5, 9 | MDA-MB-468 | TNBC (Often CDK4/6i resistant) | Not specified | |
| CYC065 | CDK2/9 | Not specified | CDK4/6i-Resistant | Not specified | [8] |
Signaling Pathways in CDK4/6 Inhibitor Resistance and CDK2 Inhibition
Acquired resistance to CDK4/6 inhibitors often involves the upregulation of Cyclin E, which forms a complex with CDK2 to drive cell cycle progression from G1 to S phase, bypassing the need for CDK4/6 activity.[1][3][4] The following diagram illustrates this resistance mechanism and the therapeutic intervention with a CDK2 inhibitor.
Caption: CDK4/6 inhibitor resistance pathway and CDK2 inhibitor intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CDK2 inhibitors in CDK4/6 inhibitor-resistant models.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[6][9][10][11]
Objective: To determine the number of viable cells in culture after treatment with CDK inhibitors by quantifying ATP.
Materials:
-
CDK4/6 inhibitor-sensitive and -resistant breast cancer cell lines (e.g., MCF7 and MCF7-PR).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Opaque-walled 96-well plates.
-
Test compounds (CDK inhibitors) at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK inhibitors in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis for Cell Cycle Proteins
This protocol is a generalized procedure based on standard Western blotting techniques.[12][13][14]
Objective: To assess the levels of key cell cycle proteins (e.g., Cyclin E, p-Rb, total Rb) in response to CDK inhibitor treatment.
Materials:
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin E, anti-phospho-Rb (Ser807/811), anti-Rb, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel CDK2 inhibitor in CDK4/6 inhibitor-resistant models.
Caption: Preclinical evaluation workflow for CDK2 inhibitors.
Conclusion
The development of resistance to CDK4/6 inhibitors is a critical hurdle in the treatment of HR+ breast cancer. The activation of the Cyclin E-CDK2 pathway is a well-documented escape mechanism, making CDK2 an attractive therapeutic target. Preclinical data for several novel CDK2 inhibitors demonstrate their potential to overcome this resistance, showing potent anti-proliferative effects in palbociclib-resistant cell lines. Further investigation into the efficacy and safety of these and other CDK2 inhibitors, such as the yet to be fully characterized this compound, in well-defined preclinical and clinical settings is warranted to translate these promising findings into effective therapies for patients who have developed resistance to CDK4/6 inhibitors. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of these important therapeutic agents.
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. addgene.org [addgene.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. device.report [device.report]
- 11. promega.com [promega.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Safe Disposal of Cdk2-IN-11: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors such as Cdk2-IN-11 is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions are mandated by the Safety Data Sheet (SDS) unique to each chemical, this guide provides a comprehensive overview of the essential procedures and safety considerations for the disposal of this compound and similar kinase inhibitors.
Crucial Note: The information provided herein is a general guideline. You must obtain and meticulously follow the specific instructions outlined in the Safety Data Sheet (SDS) for the exact Cdk2 inhibitor you are using. The SDS is the primary source of information for safe handling and disposal.
General Disposal Protocol for Potent Kinase Inhibitors
The proper disposal of this compound, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor, requires a systematic approach to minimize personal exposure and environmental contamination. The following step-by-step procedure should be adapted to comply with the specific SDS for your compound and your institution's and local authorities' chemical waste regulations.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a separate, sealed plastic bag and then into the designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof container designated for liquid chemical waste.
-
Do not mix with other incompatible waste streams. The SDS will provide information on chemical incompatibilities.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
3. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) to wipe down surfaces, followed by a thorough cleaning with soap and water.[1]
-
Dispose of all cleaning materials as contaminated solid waste.
4. Final Disposal:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), concentration (if applicable), and hazard symbols as required by your institution.
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
Identifying Your Specific CDK2 Inhibitor
The name "this compound" may be an internal or less common designation. To ensure you have the correct safety information, it is crucial to identify the specific CDK2 inhibitor you are working with, often by its CAS number. The table below lists several known CDK2 inhibitors.
| Inhibitor Name | CAS Number | Molecular Formula |
| CDK2 Inhibitor II | 222035-13-4 | C14H11BrN4O3S |
| CDK2-IN-4 | 2079895-42-2 | C23H18N6O2S |
| CDK2-IN-12 | 2410402-88-7 | Not explicitly found |
| CDK2-IN-23 | 2488073-20-5 | Not explicitly found |
| K03861 (AUZ454) | Not explicitly found | Not explicitly found |
| A-674563 HCl | Not explicitly found | Not explicitly found |
| Dinaciclib | Not explicitly found | Not explicitly found |
Visualizing Procedural Workflows and Biological Pathways
To further aid in operational planning and understanding the biological context of Cdk2 inhibitors, the following diagrams illustrate a general chemical waste disposal workflow and the simplified signaling pathway of CDK2.
Caption: A flowchart illustrating the proper workflow for segregating and disposing of laboratory chemical waste.
Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle.[2] It forms complexes with cyclins E and A to control the transition from the G1 to the S phase and the progression through the S phase.[3] Inhibitors of CDK2, such as this compound, are being investigated as potential anti-cancer agents due to their ability to arrest the cell cycle.[4][5]
Caption: A diagram showing the activation of CDK2 by cyclins and its role in cell cycle progression, as well as the point of inhibition by compounds like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To control or to be controlled? Dual roles of CDK2 in DNA damage and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cdk2-IN-11
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cdk2-IN-11, a cyclin-dependent kinase 2 (CDK2) inhibitor. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although specific hazard data for this compound is not fully available, general precautions for handling potent, biologically active small molecules should be strictly followed.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. For procedures with a higher risk of splashing, a disposable, fluid-resistant gown is recommended. |
| Respiratory Protection | Fume Hood | All weighing and reconstitution of the powdered compound should be performed in a certified chemical fume hood to prevent inhalation of dust. |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing. |
Note: The selection of PPE should be based on a risk assessment of the specific procedures being performed. All PPE should be removed before leaving the laboratory area.
Chemical and Physical Properties
Understanding the basic properties of this compound is essential for its safe handling and storage. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for similar CDK2 inhibitors provides general guidance.
| Property | Value |
| Appearance | Solid |
| Water Solubility | No data available |
| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at -80°C and are typically stable for up to 6 months.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely preparing and using this compound in a research setting.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Gather all necessary materials, including the this compound powder, appropriate solvent (e.g., DMSO), and sterile, sealed vials.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Reconstitution: Add the appropriate volume of solvent to the vial containing the this compound powder to achieve the desired stock concentration. Cap the vial securely and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -80°C.
-
Decontamination and Disposal: Wipe down the work area in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated materials, including gloves, weighing paper, and empty vials, in a designated hazardous waste container according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill involves a powder outside of a fume hood. Cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution. Dispose of all cleanup materials as hazardous waste. |
Cdk2 Signaling Pathway in the Cell Cycle
Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3][4] Its activity is dependent on its association with cyclins, primarily Cyclin E and Cyclin A.[3] The Cdk2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication.[4][5]
Caption: Cdk2's role in the G1/S cell cycle transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
